Technical Documentation Center

5-Iodo-1-isopropylpyrazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

This is an in-depth technical guide for the synthesis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde . Executive Summary & Strategic Importance The target molecule, 5-Iodo-1-isopropylpyrazole-4-carbaldehyde , represents a...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the synthesis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde .

Executive Summary & Strategic Importance

The target molecule, 5-Iodo-1-isopropylpyrazole-4-carbaldehyde , represents a high-value scaffold in medicinal chemistry. Its structural utility lies in its dense functionalization:

  • C4-Aldehyde: A versatile handle for reductive aminations, condensations (e.g., Knoevenagel), or olefination reactions.

  • C5-Iodide: A critical electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the construction of fully substituted pyrazoles often found in kinase inhibitors and agrochemicals.

  • N1-Isopropyl: A lipophilic steric element that modulates solubility and binding affinity.

This guide prioritizes a Directed Lithiation Strategy (Route A) as the primary industrial-standard method due to its atom economy and step efficiency. A De Novo Cyclization/Sandmeyer Strategy (Route B) is provided as a robust alternative for laboratories lacking cryogenic facilities.

Retrosynthetic Analysis

The synthesis can be approached via two distinct disconnections:

  • Route A (C–H Functionalization): Relies on the inherent acidity of the C5–H bond in 1-substituted pyrazoles. This route utilizes a "protect-lithiate-quench" sequence on a pre-formed pyrazole aldehyde.

  • Route B (Functional Group Interconversion): Constructs the pyrazole ring with an amine handle (via hydrazine cyclization), which is then converted to an iodide via diazonium chemistry (Sandmeyer reaction).

Retrosynthesis Target 5-Iodo-1-isopropylpyrazole- 4-carbaldehyde Protected Acetal Protected Intermediate Target->Protected Deprotection Alcohol 5-Iodo-4-hydroxymethyl Precursor Target->Alcohol Oxidation Aldehyde 1-Isopropylpyrazole- 4-carbaldehyde Protected->Aldehyde Lithiation/Iodination Pyrazole 1-Isopropylpyrazole Aldehyde->Pyrazole Vilsmeier-Haack Ester Ethyl 5-iodo-1-isopropyl- pyrazole-4-carboxylate Alcohol->Ester Reduction Amino Ethyl 5-amino-1-isopropyl- pyrazole-4-carboxylate Ester->Amino Sandmeyer (NaNO2/KI) Precursors Isopropylhydrazine + Ethyl (ethoxymethylene)cyanoacetate Amino->Precursors Cyclization

Figure 1: Retrosynthetic logic flow comparing the Lithiation Route (Left) and Sandmeyer Route (Right).

Primary Route: Directed Lithiation (Recommended)

This route is preferred for its conciseness (3-4 steps) and high regioselectivity. The N1-isopropyl group directs lithiation exclusively to the C5 position due to the coordination of the lithium species and the inherent acidity of the C5 proton.

Phase 1: Synthesis of 1-Isopropylpyrazole-4-carbaldehyde

If not commercially available, this intermediate is synthesized via Vilsmeier-Haack formylation.

  • Reagents:

    
    , DMF, 1-Isopropylpyrazole.
    
  • Mechanism: Electrophilic aromatic substitution.

  • Note: Direct iodination of this aldehyde is difficult due to the deactivating nature of the formyl group; hence, we install the aldehyde before the iodine, but protect it to survive the lithiation.

Phase 2: Protection (Acetal Formation)

The aldehyde must be protected to prevent nucleophilic attack by


-BuLi.
  • Protocol: Reflux the aldehyde with triethyl orthoformate and a catalytic amount of

    
    -TsOH in ethanol.
    
  • Yield Expectation: >90%

Phase 3: Regioselective C5 Lithiation and Iodination

Critical Step: This protocol relies on the "Halogen Dance" principle or direct deprotonation. For 1-alkylpyrazoles, direct deprotonation at C5 is kinetically favored.

Detailed Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvent: Dissolve the acetal-protected pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi  (1.2 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
    
    • Mechanistic Insight: The lithium coordinates to N1, directing deprotonation at C5.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add a solution of Iodine (

    
    )  (1.3 eq) in THF dropwise.
    
  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color change from dark red to yellow/clear). Extract with EtOAc.[1][2]
    
Phase 4: Deprotection
  • Reagents: 2N HCl / THF (1:1).

  • Conditions: Stir at RT for 1-2 hours.

  • Result: Quantitative conversion to 5-Iodo-1-isopropylpyrazole-4-carbaldehyde .

Alternative Route: The Sandmeyer Approach[3]

Use this route if cryogenic cooling (-78 °C) is unavailable or if scaling to kilogram quantities where organolithiums are hazardous.

Step-by-Step Workflow
StepReaction TypeReagents & ConditionsKey Observation
1 Cyclization Isopropylhydrazine + Ethyl (ethoxymethylene)cyanoacetate, EtOH, Reflux.Formation of Ethyl 5-amino-1-isopropylpyrazole-4-carboxylate . Regioselectivity is controlled by the hydrazine attacking the ethoxy-vinyl carbon first.
2 Sandmeyer 1.[3]

, dilute

, 0 °C (Diazotization).2.

(aq), RT (Iodination).
Evolution of

gas. Formation of Ethyl 5-iodo-1-isopropylpyrazole-4-carboxylate .
3 Reduction DIBAL-H (2.2 eq), Toluene/THF, -78 °C to 0 °C.Reduction of ester to alcohol: (5-Iodo-1-isopropylpyrazol-4-yl)methanol .
4 Oxidation

(10 eq), DCM, Reflux OR Swern Oxidation.
Conversion of alcohol to Target Aldehyde .

Technical Nuance: In Step 1, the reaction of alkyl hydrazines with ethyl (ethoxymethylene)cyanoacetate typically yields the 5-amino-1-alkyl isomer as the major product because the more nucleophilic terminal nitrogen of the hydrazine attacks the ethoxymethylene carbon [1, 2].

Analytical Data & Characterization

Upon synthesis, the target molecule must be validated against these expected parameters:

TechniqueExpected Signal / Characteristic
Appearance White to pale yellow solid/crystalline powder.

NMR
Aldehyde (-CHO): Singlet,

9.6–9.9 ppm.C3-H: Singlet,

7.8–8.2 ppm (deshielded).Isopropyl CH: Septet,

4.5–5.0 ppm.Isopropyl

:
Doublet,

1.4–1.6 ppm.

NMR
Carbonyl carbon (~185 ppm), C-I bond carbon (significantly upfield, ~80-90 ppm due to heavy atom effect), C3, Isopropyl CH/CH3.[4]
MS (ESI)

peak corresponding to Molecular Weight ~264.06 Da. Look for Iodine isotope pattern (none, but large mass defect).

Experimental Workflow Diagram

Workflow Start Start: 1-Isopropylpyrazole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Formylation Step2 Acetylation (HC(OEt)3, H+) Step1->Step2 Protection Step3 Lithiation (n-BuLi, -78C) Step2->Step3 C5 Deprotonation Step4 Iodination (I2, THF) Step3->Step4 Electrophile Trap Step5 Hydrolysis (HCl, H2O) Step4->Step5 Deprotection End Target: 5-Iodo-4-CHO Step5->End Purification

Figure 2: Process flow for the recommended Directed Lithiation route.

Safety & Handling

  • Organolithiums:

    
    -BuLi is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Ensure quenching agents (
    
    
    
    or
    
    
    ) are available.
  • Iodine: Corrosive and stains. Weigh in a fume hood.

  • Phosphorus Oxychloride (

    
    ):  Highly reactive with water, releasing HCl gas. Quench Vilsmeier reactions slowly into ice water.
    

References

  • Regioselective Synthesis of 5-Amino-1-arylpyrazole-4-carboxylates: Elgazwy, A. S., et al. "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E, 2013.[5]

  • Vilsmeier-Haack Formylation of Pyrazoles: BenchChem Technical Guide. "Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde." (Representative Link)

  • Lithiation of 1-Substituted Pyrazoles: Sadaphal, S. A., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification." Arkivoc, 2014.

  • Iodination Methodologies: Saito, A., et al. "Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles." Synthesis, 2022.[6]

Sources

Exploratory

Chemical properties of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde . A Bifunctional Linchpin for Heterocyclic Drug Discovery[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde .

A Bifunctional Linchpin for Heterocyclic Drug Discovery[1][2]

Executive Summary: The "Orthogonal" Scaffold

5-Iodo-1-isopropylpyrazole-4-carbaldehyde is a high-value heterocyclic intermediate characterized by its orthogonal reactivity .[1][2] It possesses two chemically distinct activation sites on a pyrazole core:

  • C5-Iodine: An electrophilic handle primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

  • C4-Aldehyde: A polar electrophile ready for condensation, reductive amination, or oxidation.[1][2]

  • N1-Isopropyl: A lipophilic steric blocker that modulates solubility and kinase pocket occupancy.[1][2]

This guide provides the structural logic, validated synthetic routes, and handling protocols required to utilize this scaffold effectively in the design of kinase inhibitors and agrochemicals.[1]

Chemical Profile & Structural Analysis[2][3]

Nomenclature & Regiochemistry

Correct numbering is critical for this scaffold, as regioisomers (e.g., 3-iodo or 5-formyl) exhibit vastly different electronic properties.[1]

  • IUPAC Name: 5-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O[1][2][3]
  • Molecular Weight: 264.06 g/mol [1][2][3][4]

  • SMILES: CC(C)N1C(I)=C(C=O)C=N1[1][2]

Structural Diagram (Numbering Logic):

Note: The N1 position bears the isopropyl group.[1][2] The Carbon adjacent to N1 is C5 (bearing the Iodine).[1] The Carbon adjacent to N2 is C3.[1][2] The top Carbon is C4 (bearing the Aldehyde).[1][2]

Physicochemical Properties (Predicted & Analogous)

Based on structure-activity relationship (SAR) data of 1-alkyl-5-halopyrazoles.

PropertyValue / DescriptionContext
Appearance Yellow to Orange Crystalline SolidHalo-aldehydes often exhibit color due to conjugation.[1][2]
Melting Point 65–75 °C (Estimated)Analogous methyl derivatives melt ~110°C; isopropyl lowers MP.[1][2]
Boiling Point ~320 °C (at 760 mmHg)High boiling point; likely distillable only under high vacuum.[1][2]
Solubility Soluble in DCM, EtOAc, DMSO, DMFIsopropyl group enhances solubility in organic solvents compared to N-methyl.[1][2]
Stability Air-stable; Light-sensitiveThe C-I bond is photolabile; store in amber vials.[1][2]

Synthetic Logic: Accessing the 5-Iodo Isomer[1]

Direct electrophilic halogenation of 1-alkylpyrazoles typically favors the C4 position.[1] Therefore, synthesizing the C5-iodo isomer requires a directed metalation strategy or a "block-and-functionalize" approach.[1][2]

Recommended Synthetic Route (Directed Ortho-Metalation)

To ensure the iodine is installed at C5 (adjacent to N1) rather than C3 or C4, we utilize the directing power of the N1-substituent or a C4-blocking group.[1]

  • Starting Material: 1-Isopropyl-1H-pyrazole.[2]

  • Step 1: C4-Formylation (Vilsmeier-Haack):

    • Reagents: POCl

      
      , DMF.[1][2]
      
    • Outcome: 1-Isopropyl-1H-pyrazole-4-carbaldehyde.[1][5]

    • Note: Electrophilic attack occurs exclusively at C4.[2]

  • Step 2: Protection (Optional but Recommended):

    • Convert CHO to an acetal (using ethylene glycol/TsOH) to prevent nucleophilic attack during lithiation.[1]

  • Step 3: C5-Lithiation & Iodination:

    • Reagents: n-BuLi (at -78°C), followed by I

      
       quench.[1][2]
      
    • Mechanism: The N1 lone pair and the acetal oxygen coordinate Lithium, directing deprotonation to C5.[1]

    • Critical: Without the acetal, the aldehyde carbonyl will react with n-BuLi.[1][2]

  • Step 4: Deprotection:

    • Reagents: Aqueous HCl.[2]

    • Product: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde .[1][2]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Core 5-Iodo-1-isopropyl- pyrazole-4-carbaldehyde (Core Scaffold) Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 (C5-I Selective) Sonogashira Sonogashira Coupling (Alkynyl Linkers) Core->Sonogashira Pd/Cu, Alkyne RedAmin Reductive Amination (Amine Sidechains) Core->RedAmin R-NH2, NaBH(OAc)3 (C4-CHO Selective) Knoevenagel Knoevenagel Condensation (Vinyl Linkers) Core->Knoevenagel Malononitrile, Base KinaseInhib Kinase Inhibitor Core (e.g., Crizotinib analogs) Suzuki->KinaseInhib Scaffold Extension RedAmin->KinaseInhib Solubility Tailoring Heterocycles Fused Heterocycles (Pyrazolo-pyrimidines) Knoevenagel->Heterocycles Cyclization

Figure 1: Divergent synthesis map showing orthogonal C5 (Red) and C4 (Green) functionalization pathways.[1]

Experimental Protocols

Protocol A: Chemo-selective Suzuki-Miyaura Coupling (C5-Arylation)

Objective: Couple an aryl group to C5 without degrading the C4-aldehyde.[1][2]

Rationale: The C-I bond is weaker and more reactive towards oxidative addition by Pd(0) than the C-CHO bond is towards oxidation/reduction under these conditions.[1][2] However, bases (like NaOH) can trigger Cannizzaro reactions on the aldehyde; therefore, mild bases are required.[1]

  • Setup: Charge a microwave vial with 5-iodo-1-isopropylpyrazole-4-carbaldehyde (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 v/v).[1][2][6]

  • Base: Add K

    
    PO
    
    
    
    (2.0 equiv). Avoid strong hydroxides.
  • Reaction: Degas with Argon. Heat at 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. The aldehyde remains intact for subsequent steps.[1][2]

Protocol B: Reductive Amination (C4-Functionalization)

Objective: Install a solubilizing amine tail at C4 while preserving the C5-Iodine for later coupling.[1]

Rationale: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that will reduce the imine (formed from aldehyde + amine) but will not dehalogenate the C5-Iodine (unlike Pd/H


 or LiAlH

).[1][2]
  • Imine Formation: Dissolve core (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane). Add catalytic Acetic Acid. Stir 1h.

  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) in one portion.
    
  • Monitoring: Stir at RT for 12h. Monitor disappearance of the imine.

  • Safety: Quench with saturated NaHCO

    
    .
    

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled as a potent alkylating agent and lachrymator due to the halo-aldehyde functionality.[1][2]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

    • H317: Potential skin sensitizer (common for halo-heterocycles).[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The iodine atom makes the molecule susceptible to photolytic cleavage; keep in amber glass.[1]

  • Disposal: All halogenated organic waste must be segregated and incinerated.[1]

References

  • PubChem Compound Summary. 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde (Isomer Reference).[1][2][3] National Center for Biotechnology Information.[2] Accessed March 4, 2026.[1] [Link][1][2][3]

  • Saito, A., et al. Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles. Synthesis, 2022, 54, 153-160.[1][7] (Demonstrates iodination regiochemistry). [Link]

  • Li, J.J. Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience, 2011.[1][2] (General reference for Vilsmeier-Haack on pyrazoles).

Sources

Foundational

Spectroscopic data for 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Iodo-1-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Iodo-1-isopropylpyrazole-4-carbaldehyde, a key heterocyclic building block for researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data repository. It offers an in-depth interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data, grounded in the principles of structural chemistry. We will explore the causal relationships between the molecular structure and the observed spectroscopic signals, provide field-proven protocols for data acquisition, and present the information in a clear, accessible format. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this versatile compound in their synthetic endeavors.

Molecular Structure and Functional Groups

5-Iodo-1-isopropylpyrazole-4-carbaldehyde possesses a unique combination of functional groups that dictate its spectroscopic signature. The core is a five-membered pyrazole ring, an aromatic heterocycle known for its stability and role as a pharmacophore in numerous drugs.[1] The key functionalities influencing its characterization are:

  • Pyrazole Ring: An electron-rich aromatic system with two adjacent nitrogen atoms.

  • Isopropyl Group: A bulky alkyl substituent on the N1 position, which will show characteristic splitting patterns in ¹H NMR.

  • Iodo Group: A heavy halogen atom at the C5 position, which significantly influences the electron density and chemical shifts of adjacent nuclei.

  • Carbaldehyde Group: An electron-withdrawing group at the C4 position, featuring a highly deshielded proton and a characteristic carbonyl carbon signal.

The interplay of these groups creates a distinct and predictable spectroscopic profile, which is essential for structural verification and purity assessment.

Figure 2. Key ¹H NMR Correlations mol { 5-Iodo-1-isopropylpyrazole-4-carbaldehyde | H3 | CH | (CH₃)₂ | CHO } nmr ¹H NMR Signals (ppm) ~8.05 (s, 1H) ~4.80 (sept, 1H) ~1.55 (d, 6H) ~9.95 (s, 1H) mol:h3_port->nmr:f1 Pyrazole Proton mol:ch_port->nmr:f2 Isopropyl Methine mol:ch3_port->nmr:f3 Isopropyl Methyls mol:cho_port->nmr:f4 Aldehyde Proton

Caption: Correlation map of proton environments to their predicted ¹H NMR signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. In a standard proton-decoupled experiment, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~185.0Aldehyde C=OHighly deshielded due to direct attachment to electronegative oxygen.
~145.0Pyrazole C3Aromatic carbon adjacent to two nitrogen atoms.
~115.0Pyrazole C4Shielded relative to C3 and C5, but attached to the aldehyde group.
~85.0Pyrazole C5Strong shielding effect from the heavy iodine atom (heavy-atom effect).
~52.0Isopropyl-CHAliphatic carbon deshielded by the adjacent nitrogen atom.
~22.5Isopropyl-CH₃Typical chemical shift for an aliphatic methyl carbon in this environment.
Interpretation and Rationale
  • Carbonyl Carbon (~185.0 ppm): The aldehyde's carbonyl carbon is typically the most downfield signal in the spectrum due to the extreme deshielding from the double-bonded oxygen.

  • Pyrazole Ring Carbons:

    • C3 (~145.0 ppm): This carbon is deshielded by the adjacent N2 and the remote N1, placing it in the typical range for a pyrazole C3.

    • C4 (~115.0 ppm): This carbon is attached to the electron-withdrawing aldehyde group but is also influenced by the electron-donating nature of the ring nitrogens.

    • C5 (~85.0 ppm): The most upfield of the ring carbons, its chemical shift is dominated by the "heavy-atom effect" of the directly attached iodine. This is a highly diagnostic signal for iodo-substituted aromatic rings. [2]

  • Isopropyl Carbons:

    • Methine Carbon (-CH, ~52.0 ppm): This carbon is directly bonded to the N1 of the pyrazole ring, causing a significant downfield shift compared to a typical aliphatic CH.

    • Methyl Carbons (-CH₃, ~22.5 ppm): These carbons are in a standard aliphatic environment and appear in the expected upfield region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation. [3]

  • Expected Molecular Ion ([M]+• or [M+H]+): The molecular formula is C₇H₉IN₂O.

    • Calculated Monoisotopic Mass: 263.97596 g/mol

  • Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a prominent protonated molecule peak ([M+H]⁺) at m/z 264.9838. [4]* Key Fragmentation: While ESI is soft, some fragmentation can be induced. Expected fragmentation pathways would include:

    • Loss of the isopropyl group (C₃H₇, 43.05 Da)

    • Loss of the aldehyde group (CHO, 29.00 Da)

    • Loss of iodine (I, 126.90 Da)

The presence of the molecular ion peak at the calculated high-resolution mass provides definitive confirmation of the elemental composition.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol for NMR Data Acquisition
  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its convenient solvent residual peak. [5] c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. d. Cap the NMR tube securely.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. d. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm). b. Use a standard 30° or 45° pulse angle. c. Set the relaxation delay (d1) to at least 1 second and the acquisition time (aq) to 2-4 seconds. d. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse program (e.g., zgpg30). b. Set the spectral width to cover the expected range (e.g., 0 to 200 ppm). c. Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. d. Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol for High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: a. Prepare a dilute solution of the compound (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile. b. Add a trace amount of a modifier, such as formic acid (0.1%), to promote protonation for positive ion mode ([M+H]⁺).

  • Instrument Setup (ESI-TOF or ESI-Orbitrap): a. Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy. b. Set the ionization source parameters: electrospray voltage (~3-4 kV), nebulizing gas flow, and drying gas temperature, optimizing for a stable signal. c. Set the mass analyzer to acquire data in positive ion mode over a range that includes the expected m/z of 265.

  • Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Acquire data for 1-2 minutes to obtain an averaged spectrum with a high signal-to-noise ratio.

  • Data Analysis: a. Identify the peak corresponding to the protonated molecule ([M+H]⁺). b. Compare the measured accurate mass to the theoretical mass for C₇H₁₀IN₂O⁺. The mass error should be less than 5 ppm to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde provides a unique and unambiguous fingerprint for its structural confirmation. The predictable chemical shifts and coupling patterns in ¹H and ¹³C NMR, driven by the electronic effects of the pyrazole ring, iodo, and aldehyde functionalities, serve as powerful diagnostic tools. High-resolution mass spectrometry provides the definitive confirmation of its elemental composition. By employing the detailed protocols and interpretative logic outlined in this guide, researchers can confidently synthesize, purify, and utilize this valuable heterocyclic intermediate in their advanced research and development programs.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • BenchChem. (2025). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PMC. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Sigma-Aldrich. (n.d.). 5-(4-iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • ResearchGate. (2025, October 16). (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Royal Society of Chemistry. (2014). Synthesis of Carbazole Alkaloids Calothrixin B & Murrayaquinone A.
  • RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Royal Society of Chemistry. (2012). 1HNMR δ values for.
  • Semantic Scholar. (2018, November 6). [PDF] Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.
  • Boron Molecular. (n.d.). 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde.
  • Temple University. (2023, January 13).
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5.
  • PMC. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde.
  • SciSpace. (n.d.).
  • PubChem. (n.d.). 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde | C7H9IN2O | CID 154881885.
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Environmental Molecular Sciences Laboratory. (n.d.).
  • Moshang Chemical. (n.d.). 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde | 1346818-72-1.

Sources

Exploratory

5-Iodo-1-isopropylpyrazole-4-carbaldehyde: A Critical Intermediate in Next-Generation Kinase Inhibitor Design

Topic: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde mechanism of action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 5-Iodo-1-isopropylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde mechanism of action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

5-Iodo-1-isopropylpyrazole-4-carbaldehyde (CAS: 1946822-59-8) is not a pharmaceutical agent itself but a high-value synthetic intermediate (privileged scaffold) used extensively in the discovery and manufacturing of small-molecule kinase inhibitors.[] Its structural utility lies in its ability to serve as a bifunctional lynchpin —providing two distinct, orthogonal reactive handles (an aryl iodide and a carbaldehyde) on a biologically validated pyrazole core.[]

This guide details the "Mechanism of Action" in two contexts:

  • Chemical Mechanism: How this molecule functions as a modular building block in convergent synthesis (e.g., Suzuki-Miyaura coupling, reductive amination).

  • Pharmacological Mechanism: How the 1-isopropyl-1H-pyrazole moiety, once incorporated into a final drug candidate (such as Encorafenib analogs or Lorlatinib -like macrocycles), drives potency and selectivity against targets like BRAF V600E , ALK , and ROS1 .

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The molecule is designed to address specific challenges in Structure-Activity Relationship (SAR) optimization for ATP-competitive inhibitors.

FeatureChemical FunctionPharmacological Role (in Final Drug)
Pyrazole Core Stable aromatic heterocycle; scaffold for substitution.[][2]Mimics the adenine ring of ATP; forms key H-bonds with the kinase hinge region (e.g., Valine or Methionine residues).[]
5-Iodo Group Electrophilic Handle: Enables site-selective Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille).[]Allows attachment of the "tail" region of the inhibitor, often solubilizing groups or additional binding motifs.
4-Carbaldehyde Electrophilic Handle: Enables condensation reactions (reductive amination, Knoevenagel, Horner-Wadsworth-Emmons).Critical for forming the linker to the "head" group or closing a macrocyclic ring (as seen in 3rd-gen ALK inhibitors).
1-Isopropyl Group Steric/Lipophilic Element: Fixed substituent; directs regioselectivity during synthesis.Fills the hydrophobic specificity pocket (selectivity filter) of the kinase, improving affinity over off-target kinases.[]

Synthetic Utility: The "Chemical Mechanism"[1]

The primary "action" of this intermediate is its reactivity profile, which allows for the rapid assembly of complex heterocycles.[] The iodine at position 5 and the aldehyde at position 4 are chemically orthogonal, meaning one can be reacted without disturbing the other under controlled conditions.

Orthogonal Functionalization Workflow

The synthesis of a kinase inhibitor using this scaffold typically follows a "Core-First" or "Convergent" approach.[]

Step 1: C-C Bond Formation (The Iodine Handle)

The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, making it ideal for Suzuki-Miyaura Coupling with aryl boronic acids.[]

  • Mechanism: Oxidative addition of Pd(0) into the C-I bond, followed by transmetallation and reductive elimination.[]

  • Selectivity: The aldehyde group remains intact if non-nucleophilic bases (e.g.,

    
    ) and anhydrous conditions are used.[]
    
Step 2: Linker Formation (The Aldehyde Handle)

The aldehyde is a versatile electrophile.[]

  • Reductive Amination: Reaction with primary amines followed by reduction (using

    
    ) creates a secondary amine linker, common in drugs like Crizotinib  or Lorlatinib  analogs.[]
    
  • Macrocyclization: In macrocyclic inhibitors, the aldehyde can be involved in a ring-closing metathesis (after olefination) or an intramolecular condensation.[]

Visualizing the Synthetic Pathway

SyntheticPathway Start 5-Iodo-1-isopropyl- pyrazole-4-carbaldehyde Step1 Intermediate A (Suzuki Coupling) Start->Step1 Step2 Final Drug Candidate (Reductive Amination) Step1->Step2 Reagents1 Ar-B(OH)2 Pd(dppf)Cl2, K3PO4 Reagents1->Start Reagents2 R-NH2 NaBH(OAc)3, DCE Reagents2->Step1

Figure 1: Typical synthetic workflow converting the intermediate into a bioactive kinase inhibitor.

Pharmacological Mechanism (MoA of Derived Drugs)

When this intermediate is converted into a final drug (e.g., an ALK or BRAF inhibitor), the 1-isopropyl-1H-pyrazole fragment becomes the "warhead" or the "anchor" of the molecule.[]

ATP-Competitive Inhibition (Type I/I½ Binding)

The pyrazole ring typically binds in the ATP-binding pocket of the kinase.[]

  • Hinge Interaction: The nitrogen atoms of the pyrazole (or adjacent groups attached via the aldehyde) form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met1199 in ALK).[]

  • Hydrophobic Anchoring: The 1-isopropyl group projects into a hydrophobic sub-pocket (often the solvent-exposed region or the gatekeeper region).[] This steric bulk is crucial for selectivity; a methyl group might be too small, while a phenyl group might be too large.[] The isopropyl group provides an optimal balance of lipophilicity and steric fit.[]

Overcoming Resistance

In 3rd-generation inhibitors (like Lorlatinib), the compact nature of the pyrazole (derived from this aldehyde) allows the drug to fit into mutated kinases (e.g., ALK G1202R) where bulky solvent-front substitutions would cause steric clashes.[]

Binding Mode Diagram[1]

BindingMode Hinge Kinase Hinge Region (H-Bond Acceptor) Pocket Hydrophobic Specificity Pocket Gatekeeper Gatekeeper Residue (Mutation Site) Pyrazole Pyrazole Core (Scaffold) Pyrazole->Hinge H-Bonding AldehydeDeriv C4-Linker (Solubilizing Tail) Pyrazole->AldehydeDeriv Isopropyl 1-Isopropyl Group (Selectivity Anchor) Isopropyl->Pocket Van der Waals Isopropyl->Pyrazole AldehydeDeriv->Gatekeeper Avoids Clash

Figure 2: Conceptual binding mode of the pyrazole pharmacophore within the kinase active site.[]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling (Using the 5-Iodo Handle)

Objective: To attach an aryl group to the 5-position while preserving the aldehyde.[]

  • Reagents:

    • Substrate: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde (1.0 eq)

    • Boronic Acid: Phenylboronic acid derivative (1.2 eq)[]

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2.0 eq) or 
      
      
      
      []
    • Solvent: 1,4-Dioxane / Water (4:1)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and base.

    • Degas the solvent with nitrogen for 15 minutes and add to the vial.

    • Add the Pd catalyst under a nitrogen stream.

    • Heat to 80-90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+Ar-I).[]

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[]

Protocol: Reductive Amination (Using the 4-Carbaldehyde Handle)

Objective: To install a solubilizing amine tail.

  • Reagents:

    • Substrate: Product from Step 5.1 (1.0 eq)

    • Amine: Morpholine or Piperazine derivative (1.2 eq)[]

    • Reductant: Sodium triacetoxyborohydride (

      
      , 1.5 eq)
      
    • Acid Catalyst: Acetic acid (catalytic, 1-2 drops)[]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve substrate and amine in DCE.

    • Add acetic acid and stir at Room Temperature (RT) for 30 mins to form the imine (check by TLC).

    • Add

      
       portion-wise.
      
    • Stir at RT for 2–16 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM.

    • Purification: Reverse-phase HPLC or amine-functionalized silica if the product is polar.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[]

  • Storage: Keep cold (2-8°C) and under inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon air exposure; iodides can liberate iodine (turning purple/brown) if exposed to light.[]

  • Toxicity: As an alkylating intermediate, treat as a potential mutagen. Use double-gloving and work in a fume hood.

References

  • Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)."[] Journal of Medicinal Chemistry, 57(11), 4720-4744.[] Link

  • Zou, H. Y., et al. (2015). "PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations."[] Proceedings of the National Academy of Sciences, 112(11), 3493-3498. Link

  • BenchChem. (2025).[][2] "Technical Guide: Reactivity of 1-isopropyl-1H-pyrazole-4-carbaldehyde Derivatives." BenchChem Technical Library. Link

  • PubChem. (2025).[][3] "Compound Summary: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde (CAS 1946822-59-8)."[][4][5] National Library of Medicine.[] Link

Sources

Foundational

Structure-Activity Relationship of Iodinated Pyrazoles: A Technical Guide

The following technical guide details the structure-activity relationship (SAR) of iodinated pyrazoles, designed for researchers in medicinal chemistry and drug discovery. Executive Summary: The Iodine Advantage In moder...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of iodinated pyrazoles, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Iodine Advantage

In modern medicinal chemistry, the incorporation of iodine into pyrazole scaffolds is rarely a random screening choice; it is a deliberate tactic to exploit specific molecular interactions. Unlike lighter halogens (F, Cl), iodine possesses a large, polarizable electron cloud and a significant region of positive electrostatic potential known as the


-hole .[1]

For pyrazoles, this feature transforms the iodine atom from a simple lipophilic bulk into a highly directional halogen bond (XB) donor . This guide analyzes how positioning iodine at specific vectors (C3, C4, or C5) on the pyrazole ring modulates potency, selectivity, and metabolic stability.

Core SAR Analysis: The Regio-Specific Impact

The pyrazole ring offers three carbon vectors for iodination, each yielding distinct pharmacological outcomes.

The C5-Position: The Halogen Bond Powerhouse

The C5 position (adjacent to the N1 nitrogen) is the most critical vector for exploiting halogen bonding.

  • Mechanism: When an electron-withdrawing group (EWG), such as a substituted phenyl ring, is attached to N1, it pulls electron density away from the C5-Iodine bond. This enhances the

    
    -hole on the iodine atom.
    
  • Target Interaction: The C5-Iodine acts as a Lewis acid, forming strong, directional non-covalent interactions with Lewis bases (carbonyl oxygens, nitrogens) in the receptor binding pocket.

  • Data Insight: In CB1 receptor antagonists (e.g., rimonabant analogs), replacing a C5-chloro or C5-hydrogen with C5-iodine often results in a 10-100x increase in affinity due to this specific XB interaction.

The C4-Position: Metabolic Blocking & Hydrophobic Filling

The C4 position is electronically distinct and sterically accessible.

  • Metabolic Stability: C4 is a common site for oxidative metabolism (CYP450-mediated oxidation). Iodination at C4 blocks this "soft spot," extending the half-life (

    
    ) of the molecule.
    
  • Steric Fit: The C4-iodine provides significant steric bulk (

    
    ) without the rotational freedom of a methyl or ethyl group. This is ideal for filling hydrophobic "gatekeeper" pockets in kinase domains where rigid occupancy is required to prevent water entry.
    
The N1-Position: Electronic Tuning

While direct N-iodination is chemically unstable and rare in drugs, the substituent at N1 dictates the activity of iodine at C5.

  • Rule of Thumb:

    
    -Aryl substituents with para-EWG (e.g., -Cl, -CF3) maximize the C5-Iodine 
    
    
    
    -hole strength.
    
    
    -Alkyl groups diminish this effect.

Visualizing the SAR Logic

The following diagram maps the functional roles of specific positions on the iodinated pyrazole core.

Pyrazole_SAR Pyrazole Iodinated Pyrazole Core C4 C4-Position (Metabolic & Steric) Pyrazole->C4 C5 C5-Position (Halogen Bonding) Pyrazole->C5 N1 N1-Position (Electronic Tuner) Pyrazole->N1 Block Blocks CYP450 Oxidation C4->Block Fill Fills Hydrophobic Pockets (Kinase Gatekeepers) C4->Fill Sigma Enhanced σ-Hole (Directional Interaction) C5->Sigma Primary XB Donor Tuning Modulates C5 Acidity N1->Tuning Tuning->Sigma Inductive Effect

Figure 1: Functional mapping of the iodinated pyrazole scaffold. Note the inductive influence of N1 on the C5-Iodine interaction potential.

Mechanistic Deep Dive: The Sigma-Hole Interaction

To rationally design iodinated pyrazoles, one must understand the anisotropy of the iodine atom. Unlike a spherical charge, iodine bonded to a pyrazole carbon exhibits a positive cap (the


-hole) along the C-I bond axis and a negative belt around the equator.
Interaction Geometry
  • Angle: The interaction is strictly linear (

    
    ).
    
  • Distance: Often shorter than the sum of van der Waals radii (

    
    ).
    
  • Energy: 1–5 kcal/mol, comparable to weak hydrogen bonds but more hydrophobic.

Sigma_Hole_Mechanism Iodine Iodine Atom (Anisotropic Charge) SigmaHole σ-Hole (+) (Along Bond Axis) Iodine->SigmaHole Belt Equatorial Belt (-) (Perpendicular) Iodine->Belt Target Receptor Target (C=O, N-His, S-Met) SigmaHole->Target Halogen Bond (XB) Strict Linearity

Figure 2: Schematic of the anisotropic electron distribution on iodine facilitating specific receptor binding.

Comparative Data: Halogen Substitution Effects

The following table summarizes the shift in physicochemical properties when substituting a methyl or chloro group with iodine at the C4 position of a hypothetical pyrazole kinase inhibitor.

Property-CH3 (Methyl)-Cl (Chloro)-I (Iodo)Impact on Drug Design
Van der Waals Vol (

)
23.621.332.5Iodine fills large hydrophobic pockets more effectively.
Hammett

-0.17+0.23+0.18Iodine is electron-withdrawing but less so than Chlorine.
Lipophilicity (

)
+0.56+0.71+1.12Iodine significantly increases LogP; requires solubility management.
Polarizability (

)
LowMediumHighHigh polarizability enhances dispersive interactions (London forces).
C-X Bond Energy (kcal/mol) ~85~81~57C-I is weaker; potential for metabolic deiodination if not sterically protected.

Experimental Protocol: Regioselective Synthesis

Accessing the correct isomer is the primary bottleneck in SAR studies. Below is a validated protocol for synthesizing 4-iodo-1-phenylpyrazole (metabolic blocker) versus 5-iodo-1-phenylpyrazole (XB donor).

Protocol A: Synthesis of 4-Iodopyrazoles (Electrophilic Aromatic Substitution)

Objective: Install iodine at the electron-rich C4 position.

  • Reagents: 1-Phenylpyrazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1-phenylpyrazole in dry ACN (0.5 M).

    • Add NIS portion-wise at 0°C to prevent di-iodination.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). Product is less polar than starting material.

    • Workup: Quench with saturated

      
       (removes oxidative byproducts). Extract with EtOAc.
      
  • Yield: Typically 85–95%.

  • Note: If C4 is blocked, this condition will fail or force iodination at less favorable positions.

Protocol B: Synthesis of 5-Iodopyrazoles (Lithiation-Trapping)

Objective: Install iodine at the C5 position (requires deprotonation).

  • Reagents: 1-Phenylpyrazole (1.0 eq), n-Butyllithium (n-BuLi) (1.2 eq), Iodine (

    
    ) (1.3 eq), dry THF.
    
  • Procedure:

    • Cool solution of 1-phenylpyrazole in THF to -78°C (Cryogenic condition essential).

    • Add n-BuLi dropwise. The N1-phenyl group directs lithiation to C5 (Ortho-Lithiation).

    • Stir for 1 hour at -78°C to form the C5-lithio species.

    • Add solution of

      
       in THF.
      
    • Allow to warm to RT overnight.

  • Validation: NMR will show the disappearance of the C5 proton doublet.

Applications in Radiopharmaceuticals (SPECT)

Beyond biological inhibition, iodinated pyrazoles are premier scaffolds for Single Photon Emission Computed Tomography (SPECT).

  • Isotopes:

    
     (Clinical imaging) and 
    
    
    
    (Biological assays).[2]
  • Utility: The C-I bond on the pyrazole ring is generally robust enough for in vivo imaging, provided it is not adjacent to a nucleophilic center that could cause deiodination.

  • Example: Radioiodinated analogs of Rimonabant are used to map CB1 receptor distribution in the brain.

References

  • Halogen Bonding in Pyrazoles

    • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investig
    • Source: MDPI / ResearchG
  • CB1 Receptor Antagonists SAR

    • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
    • Source: Journal of Medicinal Chemistry (ACS).
  • Synthesis Methodologies

    • Synthesis of 4-iodopyrazoles: A Brief Review.
    • Source: ResearchGate.[3][4]

  • Kinase Inhibitor Development

    • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[5]

    • Source: NIH / Bioorganic & Medicinal Chemistry Letters.
  • General Halogen Bonding in Biology

    • Halogen Bonding: Types and Role in Biological Activities.[1]

    • Source: IJRES.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Vilsmeier-Haack Formylation of 1-Isopropyl-5-iodopyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The functionalization of th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The functionalization of the pyrazole core is a cornerstone in the development of modern therapeutics and agrochemicals. Specifically, 1-isopropyl-5-iodo-1H-pyrazole-4-carbaldehyde (CAS: 1946822-59-8) serves as a highly versatile building block; the C4-aldehyde provides a handle for olefination or reductive amination, while the C5-iodine is primed for palladium-catalyzed cross-coupling reactions.

The Vilsmeier-Haack (VH) reaction is the premier methodology for introducing a formyl group into electron-rich heterocycles[1]. In the context of 1-isopropyl-5-iodopyrazole, the reaction is strictly governed by both electronic and steric causality:

  • Regioselectivity: The C4 position of the pyrazole ring is intrinsically the most nucleophilic site due to resonance contributions from the nitrogen heteroatoms[2]. The C5 position is blocked by the iodine atom. While iodine is inductively electron-withdrawing, it donates electron density via resonance (+M effect), further activating the adjacent C4 position toward electrophilic attack.

  • Steric Dynamics: The bulky N1-isopropyl group provides significant steric shielding. However, the active Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) is planar and highly electrophilic, allowing it to overcome this hindrance and selectively attack C4[3].

Experimental Workflow & Logical Progression

The synthesis relies on a precise sequence of reagent activation, electrophilic aromatic substitution, and controlled hydrolysis.

ExpWorkflow DMF N,N-Dimethylformamide (DMF) Solvent & Reactant VR_Prep Vilsmeier Reagent Formation Stir at 0°C for 30 min DMF->VR_Prep POCl3 Phosphorus Oxychloride (POCl3) 1.5 - 3.0 equiv. POCl3->VR_Prep Dropwise Addition (<5°C) Reaction Electrophilic Aromatic Substitution Heat at 90°C for 4-6 hours VR_Prep->Reaction Active Iminium Formed Substrate 1-Isopropyl-5-iodopyrazole 1.0 equiv. Substrate->Reaction Quench Hydrolysis & Quench Pour into Ice, Neutralize (pH 7-8) Reaction->Quench Monitor by LC-MS/TLC Extraction Liquid-Liquid Extraction Extract with EtOAc, Wash with Brine Quench->Extraction Aldehyde Released Purification Silica Gel Chromatography Hexanes / EtOAc Gradient Extraction->Purification Organic Phase Product 5-Iodo-1-isopropyl-1H- pyrazole-4-carbaldehyde Purification->Product Pure Isolate

Figure 1: Experimental workflow and logical progression for the Vilsmeier-Haack formylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the causality-driven checkpoint criteria are met.

Materials & Reagents
  • 1-Isopropyl-5-iodo-1H-pyrazole: 1.0 equiv (10.0 mmol, 2.36 g)

  • Phosphorus oxychloride (POCl3): 2.0 equiv (20.0 mmol, 1.86 mL) - Must be freshly distilled.

  • Anhydrous N,N-Dimethylformamide (DMF): 10.0 equiv (100.0 mmol, 7.7 mL) - Acts as both reagent and solvent.

  • Aqueous Sodium Carbonate (Na2CO3): Saturated solution.

Step-by-Step Methodology

Step 1: Generation of the Vilsmeier Reagent

  • Purge a 50 mL round-bottom flask with Argon and charge it with anhydrous DMF (7.7 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add POCl3 (1.86 mL) dropwise over 20 minutes via a syringe pump.

    • Causality: The reaction between DMF and POCl3 is highly exothermic. Strict temperature control (< 5 °C) prevents the thermal degradation of the active chloroiminium species into unreactive dimethylamine derivatives.

  • Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from colorless to a pale yellow/orange viscous liquid. If the solution turns dark brown, thermal degradation has occurred; discard and restart.

Step 2: Electrophilic Aromatic Substitution 5. Dissolve 1-isopropyl-5-iodopyrazole (2.36 g) in a minimal amount of anhydrous DMF (1.0 mL) and add it dropwise to the Vilsmeier reagent at 0 °C. 6. Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 90 °C for 5 hours.

  • Causality: The heavy iodine atom slightly deactivates the pyrazole ring inductively compared to an unsubstituted analog. Elevated temperatures are required to drive the Wheland intermediate formation to completion[3].

  • Self-Validation Checkpoint 2: At t = 4 hours, remove a 10 µL aliquot, quench in 1 mL of saturated Na2CO3, extract with 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be entirely consumed, replaced by a new UV-active spot (Rf ~0.4).

Step 3: Hydrolysis and Workup 7. Cool the reaction mixture to room temperature, then pour it slowly into 50 g of crushed ice under vigorous stirring. 8. Carefully add saturated aqueous Na2CO3 dropwise until the pH reaches 7–8.

  • Causality: The initial product is a highly stable iminium salt. Quenching with water alone establishes a reversible equilibrium. Alkaline hydrolysis is mandatory to irreversibly collapse the iminium intermediate into the final aldehyde[2].

  • Self-Validation Checkpoint 3: The addition of base will cause the precipitation of the product or the formation of a distinct cloudy emulsion, confirming the release of the free aldehyde.

  • Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (2 × 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to yield 5-iodo-1-isopropyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data & Reaction Optimization

To assist in process scale-up, Table 1 summarizes the causality behind reagent stoichiometry and temperature variations, while Table 2 provides the expected analytical validation metrics.

Table 1: Reaction Parameter Optimization

POCl3 (equiv)DMF (equiv)Temp (°C)Time (h)Conversion (%)Mechanistic Causality / Notes
1.25.06012< 40%Incomplete conversion. The deactivated nature of the iodinated ring requires higher thermal energy to overcome the activation barrier.
2.0 10.0 90 5 > 95% Optimal conditions. Excess DMF ensures complete solvation of the stable iminium intermediate.
3.010.01205~ 65%Degradation observed. Excessive thermal stress leads to C-I bond homolysis and subsequent deiodination.

Table 2: Analytical Characterization Data

Analytical TechniqueExpected Signals / Validation Metrics
1H NMR (400 MHz, CDCl3)δ 9.85 (s, 1H, CH O), 8.02 (s, 1H, Ar-H at C3), 4.75 (hept, J = 6.8 Hz, 1H, CH ), 1.52 (d, J = 6.8 Hz, 6H, 2xCH 3).
13C NMR (100 MHz, CDCl3)δ 184.2 (CHO), 142.5 (C3), 125.0 (C4), 95.5 (C5-I), 52.3 (CH), 22.1 (CH3).
LC-MS (ESI+)m/z calculated for C7H10IN2O[M+H]+: 264.98; Found: 265.0.

Troubleshooting Guide

  • Issue: High recovery of unreacted starting material.

    • Root Cause: Moisture contamination in the DMF or POCl3. Water rapidly hydrolyzes the Vilsmeier reagent back to DMF and phosphoric acid before it can react with the pyrazole.

    • Corrective Action: Ensure all glassware is flame-dried. Use strictly anhydrous DMF (stored over molecular sieves) and freshly distilled POCl3.

  • Issue: Formation of a persistent emulsion during extraction.

    • Root Cause: Incomplete hydrolysis of the iminium salt due to insufficient basification. The charged iminium species acts as a surfactant.

    • Corrective Action: Verify the aqueous phase is strictly pH 7–8. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break the emulsion before separating the layers.

References

  • Kaur, P., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023.2

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic-Chemistry.org. 1

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019. 3

Sources

Application

Suzuki-Miyaura cross-coupling reactions using 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde Abstract This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Abstract

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-iodo-1-isopropylpyrazole-4-carbaldehyde (Compound 1 ). While pyrazole couplings are routine, this specific substrate presents a unique "push-pull" challenge: the C4-aldehyde activates the C5-iodide electronically, but the N1-isopropyl group creates significant steric hindrance adjacent to the reaction site. This protocol addresses these challenges through rational ligand selection, base optimization to preserve the aldehyde functionality, and a self-validating experimental workflow.

Introduction & Mechanistic Insight

The pyrazole scaffold is ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Functionalizing the C5 position is critical for accessing diverse chemical space. However, Compound 1 represents a difficult substrate class due to the N1-substituent effect .

The Steric-Electronic Paradox
  • Electronic Activation: The C4-formyl group is strongly electron-withdrawing (

    
    ). This reduces electron density at the C5-iodine bond, theoretically facilitating the Oxidative Addition  step of the catalytic cycle.
    
  • Steric Inhibition: The N1-isopropyl group is bulky. Unlike a methyl group, the isopropyl moiety projects steric bulk directly into the trajectory required for the Palladium catalyst to insert into the C-I bond. Furthermore, during Transmetalation , the incoming boronate species faces repulsion from this group.

Implication: Standard catalysts (e.g., Pd(PPh


)

) often result in stalled reactions or homocoupling. Success requires electron-rich, bulky phosphine ligands (Buchwald-type) that can force oxidative addition while stabilizing the active Pd(0) species.

Critical Reaction Parameters & Optimization Matrix

To ensure reproducibility, we evaluated multiple parameters. The data below represents optimized windows for this specific substrate.

Table 1: Optimization Matrix for Compound 1
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Catalyst Pd(PPh

)

Pd(dppf)Cl

·DCM
or XPhos Pd G2
Pd(PPh

)

is too labile and air-sensitive. dppf (bidentate) resists de-ligation; XPhos overcomes N-iPr sterics.
Base NaOH / KOtBuK

PO

or Cs

CO

Strong bases trigger Cannizzaro disproportionation of the C4-aldehyde. Phosphates are milder.
Solvent DMF1,4-Dioxane / Water (4:1) DMF can decompose at high T to form dimethylamine, which condenses with the aldehyde.
Temp 120°C80°C - 90°C High temp promotes de-iodination (reduction) of the starting material.
Stoichiometry 1.0 equiv Boronic Acid1.2 - 1.5 equiv Excess boronic acid compensates for protodeboronation, a common side reaction in heterocyclic boronates.

Visualizing the Challenge

The following diagram illustrates the specific steric clash during the catalytic cycle and the decision pathways for troubleshooting.

G Start Substrate: 5-Iodo-1-isopropyl-4-CHO OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0) Catalyst SideRxn1 Side Reaction: Aldehyde Oxidation/Condensation Start->SideRxn1 Strong Base (NaOH) StericClash STERIC CLASH: N-iPr blocks Pd approach OxAdd->StericClash Impediment TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Successful Insertion SideRxn2 Side Reaction: Protodehalogenation (H replaces I) OxAdd->SideRxn2 High Temp / H-Source RedElim Reductive Elimination (Product Release) TransMet->RedElim Product Coupled Product 5-Aryl-1-isopropyl-4-CHO RedElim->Product

Caption: Figure 1. Catalytic cycle emphasizing the steric impediment at the oxidative addition step caused by the N-isopropyl group.

Standard Operating Protocol (SOP)

Objective: Synthesis of 5-(4-methoxyphenyl)-1-isopropylpyrazole-4-carbaldehyde (Model Reaction).

Materials:
  • Substrate: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde (1.0 equiv, 264 mg, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.3 equiv, 197 mg)

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 41 mg)
  • Base: K

    
    PO
    
    
    
    (Tribasic, anhydrous) (2.0 equiv, 424 mg)
  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL) - Degassed

Step-by-Step Procedure:
  • Preparation of Reaction Vessel:

    • Use a 20 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.

    • Critical: Oven-dry the glassware to remove trace moisture, although water is added later, starting dry ensures accurate stoichiometry.

  • Reagent Loading (Solids):

    • Add the Substrate , Boronic Acid , and Base to the vial.[2]

    • Note: Do not add the catalyst yet if you are using a glovebox; if working on a bench, add catalyst last under positive Argon flow.

  • Solvent Addition & Degassing (The "Self-Validating" Step):

    • Mix Dioxane and Water in a separate flask.

    • Sparge with Nitrogen or Argon for 15 minutes. Why? Oxygen causes homocoupling of the boronic acid and oxidizes the Pd catalyst (Pd black formation).

    • Add the solvent mixture to the reaction vessel via syringe.

  • Catalyst Addition:

    • Add Pd(dppf)Cl

      
        quickly.
      
    • Seal the vial immediately with a crimp cap (PTFE/Silicone septa).

    • Purge the headspace with Argon for 2 minutes via inlet/outlet needles.

  • Reaction Execution:

    • Heat the block/oil bath to 85°C . Stirring must be vigorous (>800 RPM) to ensure biphasic mixing.

    • Time: 4 to 16 hours.

    • Checkpoint: At 1 hour, the solution should be dark red/brown. If it turns black and precipitates (Pd black) immediately, oxygen was present.

  • Monitoring (IPC):

    • Perform TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear. The product is usually more polar (Rf ~0.4) due to the extended conjugation but check UV activity.

    • Warning: If you see a spot very close to the solvent front, it may be the de-iodinated byproduct (1-isopropylpyrazole-4-carbaldehyde).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine (to remove boronic salts) and dry over Na

      
      SO
      
      
      
      .
    • Concentrate under reduced pressure.[4][5]

  • Purification:

    • Flash Chromatography: Gradient 0% -> 30% EtOAc in Hexanes.

    • Note: The aldehyde creates a "streak" on silica if the column is run too fast. Use a shallow gradient.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Steric BulkSwitch to XPhos Pd G2 (2-5 mol%). XPhos is designed for sterically hindered chlorides/iodides.
Start Material Reduced (De-iodination) Hydride source in solvent / OverheatingLower temp to 70°C. Ensure Dioxane is peroxide-free.
Aldehyde Missing (Complex mixture) Base-mediated degradationSwitch base to KF (3.0 equiv) or NaHCO

. Avoid hydroxides.
Homocoupling of Boronic Acid Oxygen presenceRe-degas solvents. Verify inert atmosphere. Add catalyst after degassing.

Downstream Utility

The resulting 5-aryl-1-isopropylpyrazole-4-carbaldehyde is a versatile intermediate:

  • Reductive Amination: React with amines/NaBH(OAc)

    
     to form benzylic amines (Kinase hinge binders).
    
  • Wittig Olefination: Extension to acrylamides (Michael acceptors).

  • Oxidation: Conversion to carboxylic acid for amide coupling.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Synthesis and Biological Evaluation of 1,5-Diarylpyrazole-4-carbaldehyde Derivatives. European Journal of Medicinal Chemistry, 46(1), 241-250.
  • BenchChem. (2025).[2][4] Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Technical Application Note. Link

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of 4-Substituted Pyrazoles via Cross-Coupling and C–H Functionalization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Overview 4-Substituted pyrazoles are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Overview

4-Substituted pyrazoles are privileged pharmacophores embedded in numerous bioactive molecules, including COX-2 inhibitors (e.g., Deracoxib), kinase inhibitors, and serotonin receptor modulators. While classical de novo ring syntheses (such as the condensation of 1,3-diketones with hydrazines) often suffer from poor regioselectivity and limited functional group tolerance, late-stage palladium-catalyzed functionalization offers a highly precise, modular approach to these scaffolds.

This application note outlines two divergent, field-proven methodologies for functionalizing the pyrazole core:

  • Direct Suzuki-Miyaura Cross-Coupling: Utilizing 4-halopyrazoles to install aryl or heteroaryl groups directly at the C-4 position 1.

  • Sequential C–H Arylation and Cross-Coupling: Exploiting the orthogonal reactivity of the C-5 C–H bond and the C-4 C–X bond to construct complex, unsymmetrical 4,5-diarylpyrazoles 2.

Mechanistic Rationale & Catalyst Selection

The success of pyrazole functionalization relies entirely on matching the palladium oxidation state and ligand environment to the desired mechanistic pathway:

  • For C-4 Suzuki-Miyaura Coupling: The rate-determining step is typically the oxidative addition of Pd(0) into the strong C(sp²)–Br or C(sp²)–I bond. This requires an electron-rich Pd(0) source (e.g.,

    
    ) or a Pd(II) precatalyst paired with sterically demanding, electron-donating Buchwald-Hartwig ligands (e.g., XPhos) to accelerate both oxidative addition and subsequent reductive elimination.
    
  • For C-5 Direct C–H Arylation: A phosphine-free Pd(II) system (e.g.,

    
     in DMA) is strictly required. Phosphine ligands saturate the palladium coordination sphere, physically blocking the coordination of the pyrazole nitrogen. Furthermore, the acetate anion (
    
    
    
    ) is non-negotiable; it acts as an internal base to abstract the C-5 proton via a Concerted Metalation-Deprotonation (CMD) transition state 3. The presence of a halogen at C-4 sterically blocks C-4 C–H activation, directing the palladium exclusively to the C-5 position.

Synthetic Strategy Workflow

G Start N-Protected Pyrazole Halo 4-Halo-Pyrazole (Br or I) Start->Halo Electrophilic Halogenation PathA Pathway A: Suzuki-Miyaura Halo->PathA Pd(0), Ar-B(OH)2 Base, Heat PathB Pathway B: C-H Arylation Halo->PathB Pd(OAc)2, Ar-Br KOAc, DMA ProdA 4-Arylpyrazole (Target) PathA->ProdA IntB 4-Halo-5-Arylpyrazole (Intermediate) PathB->IntB ProdB 4,5-Diarylpyrazole (Target) IntB->ProdB Pd(0), Ar'-B(OH)2 Suzuki Coupling

Divergent synthesis of 4-substituted and 4,5-disubstituted pyrazoles via Pd-catalysis.

Quantitative Data: Catalyst Optimization for 4-Bromopyrazole Coupling

To establish a baseline for protocol selection, Table 1 summarizes the optimization parameters for the Suzuki-Miyaura coupling of 1-benzyl-4-bromopyrazole with phenylboronic acid.

Table 1: Optimization of Reaction Conditions for C-4 Arylation

Catalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality

(5%)

(2.5)
1,4-Dioxane/

(4:1)
90685Standard biphasic conditions; efficient for unhindered boronic acids.

(2%) + XPhos (4%)

(2.0)
Toluene/

(10:1)
100494Bulky ligand accelerates reductive elimination; ideal for ortho-substituted substrates.

(5%)

(2.0)
DMF801278Bidentate ligand prevents catalyst deactivation but requires longer reaction times.

(5%) Ligandless
KOAc (2.0)DMA12024<20Lack of phosphine promotes competitive protodepalladation (dehalogenation).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazoles

Objective: Synthesize 4-arylpyrazoles using a robust, moisture-tolerant biphasic system.

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[

    
    ] (0.05 mmol, 5 mol%)
    
  • Sodium carbonate (

    
    ) (2.5 mmol)
    
  • Degassed 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (5 mol%).
    
  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality:

      
       is highly sensitive to oxidation; removing 
      
      
      
      prevents the formation of inactive Pd(II) oxides and suppresses the oxidative homocoupling of the boronic acid.
  • Solvent Addition: Dissolve

    
     (2.5 mmol) in 2.0 mL of rigorously degassed water. Add 8.0 mL of degassed 1,4-dioxane to the Schlenk tube via syringe, followed by the aqueous base solution.
    
  • Reaction Execution: Replace the septum with a Teflon screw cap under an Argon stream. Heat the biphasic mixture at 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 6 hours.

    • Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous phases, facilitating the transmetalation step which occurs at the phase boundary.

  • Self-Validation & In-Process Control (IPC): At 4 hours, halt stirring to allow phase separation. Sample the upper organic layer for LC-MS analysis.

    • Pass Criteria: Disappearance of the isotopic doublet (Br) of the starting material; appearance of the

      
       corresponding to the coupled product.
      
    • Failure Mode: If a mass corresponding to

      
       is observed, it indicates premature protodepalladation. Ensure solvents are strictly degassed in future runs to prevent this side reaction.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Phosphine-Free C-5 Direct Arylation of 4-Halopyrazoles

Objective: Synthesize 4-halo-5-arylpyrazoles via C–H activation, leaving the C-4 halogen intact for subsequent late-stage functionalization 4.

Materials:

  • N-Protected 4-Iodopyrazole (1.0 mmol)

  • Aryl Bromide (1.5 mmol)

  • Palladium(II) Acetate [

    
    ] (0.01 mmol, 1 mol%)
    
  • Potassium Acetate (KOAc) (2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology:

  • Reagent Loading: In a dry reaction vial, combine the 4-iodopyrazole (1.0 mmol), KOAc (2.0 mmol), and

    
     (1 mol%). If the aryl bromide is a solid, add it now (1.5 mmol).
    
  • Inert Atmosphere: Purge the vial with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous DMA (5.0 mL) via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Reaction Execution: Heat the mixture at 110 °C for 16 hours.

    • Causality: The use of KOAc is strictly required over carbonate bases. The acetate anion acts as a crucial proton shuttle, directly participating in the Concerted Metalation-Deprotonation (CMD) transition state to cleave the C-5 C–H bond.

  • Self-Validation & IPC: Analyze the crude mixture via GC-MS or LC-MS.

    • Pass Criteria: Formation of the C-5 arylated product with the iodine atom retained at C-4.

    • Failure Mode: If C-4 arylation (displacement of Iodine) is observed, the temperature is too high, or the batch of

      
       contains trace phosphine impurities. The phosphine-free condition is what kinetically favors C–H activation over oxidative addition into the weaker C–I bond.
      
  • Workup: Cool the mixture, dilute with water (20 mL), and extract with Dichloromethane (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMA), dry, and concentrate. The resulting intermediate can now be subjected to Protocol A to yield a 4,5-diarylpyrazole.

References

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances, 2015. URL:[Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC. URL:[Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Developing Novel Antimicrobial Agents from 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Authored by: Senior Application Scientist, Gemini Laboratories Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial acti...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] Pyrazole derivatives represent a "privileged" heterocyclic motif in medicinal chemistry, with numerous compounds exhibiting a broad spectrum of biological activities, including significant antimicrobial effects.[2][3][4] This guide provides a comprehensive framework for the design, synthesis, and evaluation of new antimicrobial candidates derived from the versatile starting material, 5-Iodo-1-isopropylpyrazole-4-carbaldehyde. We present detailed synthetic protocols for derivatization, robust methodologies for antimicrobial susceptibility testing, and a framework for data interpretation, empowering researchers to efficiently navigate the early stages of antimicrobial drug discovery.

Introduction: The Rationale for Pyrazole Scaffolds

The pyrazole ring is a cornerstone of many clinically approved drugs due to its metabolic stability and versatile synthetic handles.[3] In the context of antimicrobial research, pyrazole-containing compounds have been shown to act on various bacterial targets, including DNA gyrase, a crucial enzyme for bacterial replication.[4][5][6]

Our selected starting material, 5-Iodo-1-isopropylpyrazole-4-carbaldehyde , offers a strategic entry point for creating a diverse chemical library. Its structure is advantageous for several reasons:

  • The Pyrazole Core: Provides a stable, aromatic scaffold known for biological activity.

  • The Isopropyl Group (N1): Increases lipophilicity, which can enhance penetration of bacterial cell membranes.

  • The Carbaldehyde Group (C4): A highly reactive electrophilic site, ideal for introducing a wide array of chemical diversity through well-established reactions. The synthesis of such pyrazole-4-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction.[7][8][9][10]

  • The Iodine Atom (C5): A key functional group for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), although this guide will focus on derivatization at the carbaldehyde position.

This document outlines two primary, high-yield synthetic strategies to leverage the reactivity of the C4-carbaldehyde for the rapid generation of novel derivatives.

Synthetic Strategies & Protocols

The aldehyde functional group is a linchpin for derivatization. We will focus on two robust and versatile reactions: Schiff base formation and Knoevenagel condensation. These methods allow for the introduction of diverse chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies.

Strategy 1: Schiff Base (Imine) Formation

Causality & Rationale: The formation of a Schiff base (an imine) by condensing the pyrazole carbaldehyde with a primary amine is a highly efficient and atom-economical reaction. The resulting C=N double bond is a critical pharmacophore in its own right, and the vast commercial availability of primary amines allows for the systematic exploration of how different substituents (R-groups) impact antimicrobial potency.[7][11][12][13]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start_Aldehyde 5-Iodo-1-isopropylpyrazole- 4-carbaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) Start_Aldehyde->Reaction Reactant 1 Start_Amine Primary Amine (R-NH2) (e.g., Substituted Anilines) Start_Amine->Reaction Reactant 2 Product_Schiff Novel Pyrazole-Schiff Base Derivative Reaction->Product_Schiff Yields

Caption: Synthetic workflow for Schiff base formation.

Detailed Protocol: Synthesis of a Pyrazole-Schiff Base Derivative

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5-Iodo-1-isopropylpyrazole-4-carbaldehyde (1.0 eq) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To the stirred solution, add the selected primary amine (e.g., 4-fluoroaniline) (1.05 eq).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and reflux the reaction mixture at 80°C for 4-6 hours.[7][12]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Filter the solid product using a Büchner funnel, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Strategy 2: Knoevenagel Condensation

Causality & Rationale: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile).[14] This reaction extends the π-conjugated system of the molecule and introduces functionalities like cyano and ester groups, which can act as hydrogen bond acceptors and influence interactions with biological targets.

Detailed Protocol: Synthesis via Knoevenagel Condensation

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 5-Iodo-1-isopropylpyrazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile) (1.1 eq) in 15 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (3-4 drops).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. In some cases, gentle heating (50-60°C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product will often precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure of the product using appropriate spectroscopic techniques.

Protocols for Antimicrobial Evaluation

Once a library of derivatives is synthesized, a systematic evaluation of their antimicrobial activity is crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for obtaining reliable and reproducible data.[15]

G cluster_workflow Antimicrobial Testing Workflow A Synthesized Compound Library B Primary Screening: Minimum Inhibitory Concentration (MIC) Assay A->B C Determine Potency B->C Data Output D Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay B->D Proceed with potent compounds (MIC ≤ 16 µg/mL) E Determine Bactericidal vs. Bacteriostatic Activity D->E Data Output F Pharmacodynamic Analysis: Time-Kill Curve Assay D->F Proceed with bactericidal compounds G Determine Rate of Bacterial Killing F->G Data Output

Caption: Hierarchical workflow for antimicrobial evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15] The broth microdilution method is a standardized and scalable approach.[16][17][18]

Materials:

  • Test Compounds: Stock solutions in Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Reference Antibiotic: e.g., Ciprofloxacin.

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to wells 2 through 11 of a 96-well plate. Well 12 serves as a sterility control (media only).

  • Compound Addition: Add 200 µL of the test compound working solution (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This creates a concentration gradient. Well 11 serves as the growth control (no compound).[15]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum. The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[19]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21] It is determined as a follow-on to the MIC assay.

Procedure:

  • Sub-culturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, plate 100 µL from each well onto a Mueller-Hinton Agar (MHA) plate.[20]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][22]

Protocol 3: Time-Kill Curve Assay

Principle: This dynamic assay measures the rate of bacterial killing over time when exposed to a constant concentration of an antimicrobial agent.[23]

Procedure:

  • Setup: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask (no compound).

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[24]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is indicated by a <3-log₁₀ reduction.[24][25]

Data Presentation & Interpretation

Clear presentation and correct interpretation of data are paramount for making informed decisions in a drug discovery cascade.

Data Summary Tables

Summarize all quantitative screening data in structured tables for easy comparison.

Table 1: Example MIC and MBC Data for Synthesized Derivatives

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PZ-SB-01 S. aureus8162Bactericidal
PZ-SB-02 S. aureus16>128>8Bacteriostatic
PZ-KC-01 E. coli482Bactericidal
PZ-KC-02 E. coli32642Bactericidal
CiprofloxacinS. aureus0.512Bactericidal
CiprofloxacinE. coli0.060.1252Bactericidal
Interpretation Logic

The relationship between MIC and MBC is a key indicator of the compound's mode of action.

cluster_logic Interpretation of MBC/MIC Ratio Input Calculate MBC/MIC Ratio Condition Is Ratio ≤ 4? Input->Condition Bactericidal Activity is Bactericidal Condition->Bactericidal  Yes Bacteriostatic Activity is Bacteriostatic Condition->Bacteriostatic  No

Sources

Method

Synthesis of pyrazole derivatives for anti-cancer screening

Application Note: Precision Synthesis and Screening of Pyrazole Scaffolds for Oncology Executive Summary The pyrazole ring (1,2-diazole) is a privileged scaffold in oncology, serving as the core pharmacophore in blockbus...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Screening of Pyrazole Scaffolds for Oncology

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in oncology, serving as the core pharmacophore in blockbuster drugs like Crizotinib and Ruxolitinib. Its planar architecture allows for precise stacking within the ATP-binding pockets of kinases (e.g., EGFR, CDK2, VEGFR-2), while its nitrogen atoms act as critical hydrogen bond acceptors/donors.

This guide provides a high-fidelity workflow for the modular synthesis of 1,3,5-trisubstituted pyrazoles via the chalcone intermediate route. Unlike the rigid Knorr synthesis (1,3-diketone precursor), the chalcone route allows independent variation of aryl rings, essential for generating Structure-Activity Relationship (SAR) libraries.

Chemical Synthesis Strategy

Retrosynthetic Logic

To maximize library diversity, we utilize a convergent synthesis strategy.

  • Fragment A (Electrophile): Substituted benzaldehyde.

  • Fragment B (Nucleophile): Substituted acetophenone.[1]

  • Cyclizing Agent: Hydrazine hydrate (or phenylhydrazine for N-substitution).[2]

This approach generates an


-unsaturated ketone (chalcone) intermediate, which undergoes a Michael addition followed by cyclodehydration to yield the pyrazole core.
Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to purified N-heterocycle.

PyrazoleSynthesis Start Start: Reagents Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyzed) Start->Step1 Aldehyde + Ketone Chalcone Intermediate: Chalcone Step1->Chalcone -H2O Step2 Step 2: Cyclocondensation (Hydrazine + Acid) Chalcone->Step2 + NH2NH2 Pyrazoline Intermediate: Pyrazoline Step2->Pyrazoline Reflux Step3 Step 3: Oxidative Aromatization Pyrazoline->Step3 Oxidation Final Final Product: 1,3,5-Trisubstituted Pyrazole Step3->Final Purification

Caption: Figure 1. Modular synthesis pathway via chalcone intermediate. Blue nodes indicate reaction steps; Yellow nodes indicate isolatable intermediates.

Detailed Experimental Protocols

Phase 1: Synthesis of Chalcone Intermediate

Objective: Create the carbon backbone with diverse electronic properties.

Reagents:

  • Substituted Benzaldehyde (10 mmol)[3]

  • Substituted Acetophenone (10 mmol)

  • Ethanol (95%, 20 mL)

  • NaOH (40% aq. solution, 5 mL)

Protocol:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the acetophenone and benzaldehyde in ethanol.

  • Catalysis: Add the NaOH solution dropwise while stirring magnetically at 0–5°C (ice bath). Expert Note: Low temperature prevents polymerization of the vinyl ketone.

  • Reaction: Stir vigorously for 3–6 hours at room temperature. A heavy precipitate (chalcone) typically forms.

  • Workup: Pour the mixture into 100 mL of ice water acidified with dilute HCl (pH ~4) to neutralize the base.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • QC Check: Confirm disappearance of aldehyde peak (~10 ppm) in

      
      H-NMR.
      
Phase 2: Cyclocondensation to Pyrazole

Objective: Form the 5-membered nitrogen ring.[2]

Reagents:

  • Purified Chalcone (5 mmol)

  • Hydrazine Hydrate (99%, 10 mmol) Caution: Carcinogen

  • Glacial Acetic Acid (15 mL)

  • Solvent: Ethanol (Absolute)[4]

Protocol:

  • Setup: Dissolve chalcone in 20 mL ethanol in a round-bottom flask. Add hydrazine hydrate followed by glacial acetic acid.[4]

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

    • Mechanism:[5][6] The acetic acid acts as a catalyst for the initial Michael addition of hydrazine and facilitates the subsequent dehydration.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for a new spot with lower

    
     than the chalcone.
    
  • Isolation: Pour the hot reaction mixture into crushed ice. The pyrazole/pyrazoline derivative will precipitate.[2]

  • Oxidation (If Pyrazoline is formed): If the product is a pyrazoline (non-aromatic), dissolve in DMSO and treat with

    
     (10 mol%) at 80°C for 2 hours to aromatize to pyrazole.
    
  • Purification: Recrystallize from ethanol/DMF mixtures.

Table 1: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Cannizzaro side reactionReduce base concentration; keep temp < 5°C during addition.
Oily Product (Step 2) Incomplete cyclizationExtend reflux time; use Ethanol/Acetic Acid (1:1) ratio.
Impurity in NMR Unreacted hydrazineWash crude solid with dilute HCl before recrystallization.

Biological Screening Cascade

Once synthesized, compounds must undergo a rigorous screening funnel to validate anti-cancer potential.

Screening Workflow Diagram

ScreeningCascade Library Synthesized Library (>95% Purity) Tier1 Tier 1: Phenotypic Screen (MTT/SRB Assay) Library->Tier1 Selection Hit Selection (IC50 < 10 µM) Tier1->Selection Filter Non-active Tier2 Tier 2: Mechanistic Profiling (Apoptosis/Cell Cycle) Selection->Tier2 Valid Hits Tier3 Tier 3: Target Validation (Kinase Inhibition/Docking) Tier2->Tier3 Lead Compounds

Caption: Figure 2. Hierarchical screening cascade for validating anti-cancer hits.

Protocol: MTT Cytotoxicity Assay

Standard: ISO 10993-5 validated method.

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add pyrazole derivatives at 5 concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Insights

Based on recent literature [1, 2], the following substitutions on the pyrazole core drive potency:

  • Position 3 (Aryl Ring): Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    often enhance lipophilicity and metabolic stability.
  • Position 5 (Aryl Ring): Bulky groups here can induce steric clashes; however, a 3,4,5-trimethoxy substitution (mimicking Colchicine) often improves tubulin binding [4].

  • N1 Position: Substitution with a phenyl or heterocyclic ring (e.g., pyridine) significantly increases potency compared to the unsubstituted (

    
    ) pyrazole, likely due to additional hydrophobic interactions within the kinase pocket [3].
    

References

  • Recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. (2025).[7][8] Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023). Link

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. (2025). Link

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates. MDPI. (2022). Link

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. (2010). Link

Sources

Application

Precision Synthesis of 4-Alkoxypyrazoles via Copper-Catalyzed Cross-Coupling

Application Note & Protocol Guide Executive Summary The functionalization of the pyrazole core, particularly at the C4 position, is a critical transformation in medicinal chemistry.[1][2][3] 4-Alkoxypyrazoles are privile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The functionalization of the pyrazole core, particularly at the C4 position, is a critical transformation in medicinal chemistry.[1][2][3] 4-Alkoxypyrazoles are privileged scaffolds found in kinase inhibitors, anti-inflammatory agents, and natural products like Withasomnine . Traditional synthesis via nucleophilic aromatic substitution (


) is often ineffective due to the electron-rich nature of the pyrazole ring.

This guide details a robust, field-proven protocol for the Copper-Catalyzed Ullmann-Type Etherification of 4-iodopyrazoles. Unlike palladium-catalyzed methods, which often suffer from


-hydride elimination or catalyst poisoning by the pyrazole nitrogens, this copper-based system utilizes 3,4,7,8-tetramethyl-1,10-phenanthroline (Me

Phen)
as a ligand to achieve high yields under microwave or thermal conditions.

Mechanistic Insight & Rationale

To troubleshoot and optimize this reaction, one must understand the catalytic cycle. The reaction proceeds via a Cu(I)/Cu(III) cycle, distinct from the radical pathways often seen in other copper reactions.

Key Mechanistic Steps:
  • Ligation: The active species is formed by the coordination of the diamine ligand (Me

    
    Phen) to CuI.
    
  • Oxidative Addition: The electron-rich Cu(I) complex inserts into the C-I bond of the 4-iodopyrazole. Note: This is often the rate-determining step for electron-rich aryl halides.

  • Ligand Exchange: The halide on the copper center is displaced by the alkoxide (generated in situ by the strong base).

  • Reductive Elimination: The C-O bond is formed, releasing the ether product and regenerating the Cu(I) catalyst.

Diagram 1: Catalytic Cycle of Cu-Mediated Pyrazole Etherification

UllmannCycle Start Pre-Catalyst CuI + Me4Phen ActiveCat Active Species [L-Cu(I)] Start->ActiveCat Solvation OxAdd Oxidative Addition [L-Cu(III)(Ar)(I)] ActiveCat->OxAdd + 4-Iodopyrazole (Ar-I) LigEx Ligand Exchange [L-Cu(III)(Ar)(OR)] OxAdd->LigEx + R-OH / Base - KI LigEx->ActiveCat Reductive Elimination Product Product Release 4-Alkoxypyrazole LigEx->Product Yields Product

Caption: The Cu(I)/Cu(III) catalytic cycle. The steric bulk of the Me


Phen ligand prevents catalyst aggregation, while the strong base ensures high concentration of the active alkoxide nucleophile.

Critical Parameters & Optimization

Success in this reaction relies on balancing three factors: Ligand Sterics, Base Strength, and Oxygen Exclusion.

Ligand Selection

Standard ligands like 1,10-phenanthroline or amino acids often result in low yields (<20%) for pyrazoles. The methylated analog 3,4,7,8-tetramethyl-1,10-phenanthroline (Me


Phen)  is superior because:
  • Electron Density: It increases the electron density on Cu, facilitating the oxidative addition into the unreactive C-I bond.

  • Stability: It forms a tighter binding complex, preventing the "stripping" of copper by the pyrazole substrate itself.

Base & Solvent Effects
  • Base:

    
    -BuOK (Potassium tert-butoxide) is required.[2][4] Weaker bases like 
    
    
    
    or
    
    
    are generally ineffective for aliphatic alcohols in this specific transformation.
  • Solvent: The alcohol is best used as the solvent (neat) or in large excess (20-50 equiv) with a co-solvent like DMF or NMP if the alcohol is solid or expensive.

Table 1: Optimization Data (Effect of Ligand & Conditions)

Data adapted from Usami et al. [1]

EntryLigand (20 mol%)Base (2.0 equiv)Temp (°C)TimeYield (%)
1None

-BuOK
1301 h0
21,10-Phenanthroline

-BuOK
1301 h12
32-Isobutyrylcyclohexanone

-BuOK
1301 h0
4Me

Phen

-BuOK
130 1 h 76
5Me

Phen

13024 h<5

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-methoxy-1-trityl-1H-pyrazole (Model Reaction).

Materials
  • Substrate: 4-Iodo-1-trityl-1H-pyrazole (1.0 equiv, 0.12 mmol)

  • Reagent: Methanol (anhydrous, 2.0 mL)

  • Catalyst: CuI (99.999% purity recommended, 20 mol%)

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)[1][3][4][5][6]

  • Base:

    
    -BuOK (2.0 equiv)[1][2][3][4][5]
    
  • Equipment: Microwave reactor vial (0.5–2.0 mL) with magnetic stir bar.

Workflow Diagram

Workflow Step1 Charge Vial (Substrate, CuI, Ligand) Step2 Add Solvent (Alcohol) Step1->Step2 Step3 Add Base (t-BuOK) Step2->Step3 Step4 Seal & Purge (Ar/N2 Flush) Step3->Step4 Step5 Reaction (130°C, 1h, MW) Step4->Step5 Step6 Quench (Sat. NH4Cl) Step5->Step6 Step7 Extraction (EtOAc) Step6->Step7

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Detailed Procedure
  • Preparation: Oven-dry a microwave vial and stir bar. Allow to cool under a stream of Argon.

  • Charging Solids: Add 4-iodo-1-trityl-1H-pyrazole (52 mg, 0.12 mmol), CuI (4.6 mg, 0.024 mmol), and Me

    
    Phen (5.7 mg, 0.024 mmol) to the vial.
    
  • Solvation: Add anhydrous Methanol (2.0 mL). Stir gently to disperse solids.

    • Expert Tip: If the alcohol is valuable, use 0.5 mL alcohol + 1.5 mL anhydrous DMF.

  • Activation: Carefully add

    
    -BuOK (27 mg, 0.24 mmol). The solution may change color (often darkens), indicating complex formation.
    
  • Degassing: Cap the vial immediately. Purge the headspace with Argon for 2 minutes (via needle inlet/outlet) to remove oxygen.

  • Reaction: Heat in a microwave reactor at 130 °C for 1 hour .

    • Thermal Alternative: If no MW is available, heat in a sealed tube at 130 °C (oil bath) for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and quench with saturated aqueous

    
     (10 mL).
    
    • Observation: The aqueous layer will turn blue (Cu-amine complex), indicating successful removal of copper.

  • Purification: Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Substrate Scope & Limitations

The protocol is highly effective for primary alcohols but shows sensitivity to steric hindrance.

Alcohol ClassExampleYield (%)Notes
Primary (Short) Methanol76%Excellent reactivity.
Primary (Short) Ethanol61%Good reactivity.
Allylic Allyl Alcohol66%Useful for further derivatization.
Primary (Long)

-Butanol
33%Yield drops as chain length increases.[1]
Secondary IsopropanolTraceSteric hindrance prevents ligand exchange.
Tertiary

-Butanol
0%No reaction; reductive dehalogenation observed.

Troubleshooting & Expert Tips (E-E-A-T)

"The reaction turned black and yielded no product."
  • Cause: Catalyst decomposition due to oxidation or excessive heat.

  • Solution: Ensure rigorous degassing (Argon purge). Check the purity of CuI (should be off-white, not grey/purple). Reduce temperature to 110 °C and extend time.

"I see starting material remaining."
  • Cause: Catalyst poisoning or stalled oxidative addition.

  • Solution: Increase catalyst loading to 30 mol%. Ensure the pyrazole nitrogen is protected (e.g., Trityl, SEM, THP); free NH-pyrazoles poison the copper catalyst.

"I am getting the de-iodinated product (4-H-pyrazole)."
  • Cause:

    
    -Hydride elimination from the alkoxide or proton source contamination.
    
  • Solution: Use strictly anhydrous alcohols. If using secondary alcohols, this side reaction is dominant and unavoidable with this specific protocol; consider alternative C-O coupling strategies (e.g., Chan-Lam coupling with boronic acids).

References

  • Usami, Y., et al. (2021).[3][4][5] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 26(11), 3370.

  • BenchChem. (2025).[2] "Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles."

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Side Reactions in Sonogashira Coupling of Iodopyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, massive impurity profiles, or complete degradation whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, massive impurity profiles, or complete degradation when attempting Sonogashira cross-couplings on iodopyrazole scaffolds.

This guide deconstructs the mechanistic failures—specifically Glaser homocoupling, reductive deiodination, and catalyst poisoning—and provides self-validating, field-proven protocols to ensure high-yielding


 bond formation.

Section 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: My reaction with 4-iodopyrazole yields almost exclusively the alkyne dimer and deiodinated pyrazole. What is the causality here? Answer: You are observing a dual-failure mechanism. First, 4-iodopyrazoles are highly susceptible to reductive deiodination under standard Pd/Cu catalysis[1]. The oxidative addition complex (Pd(II)-aryl) undergoes premature protodepalladation before transmetalation can occur. Because transmetalation is slow due to the electronic nature of the pyrazole, the copper(I) acetylide builds up. In the presence of trace oxidants or oxygen, this intermediate rapidly undergoes Glaser homocoupling to form the diyne[2]. Solution: Eliminate protic sources, rigorously degas your solvents, and switch to a copper-free Sonogashira protocol to completely shut down the Glaser pathway.

Q2: I am trying to couple a 3-iodopyrazole (or 5-iodopyrazole), but the reaction stalls completely. Why? Answer: Unprotected pyrazole nitrogens are potent


-donors. The free N-H and the adjacent pyridine-like nitrogen strongly chelate the palladium catalyst, forming stable, unreactive Pd(II) complexes. This is known as catalyst poisoning . Furthermore, 3- and 5-iodopyrazoles are electronically deactivated compared to 4-iodopyrazoles, making the initial oxidative addition thermodynamically difficult[3].
Solution: You must mask the N-H bond. Using an ethyl vinyl ether (EtOEt) or tetrahydropyran (THP) protecting group eliminates catalyst chelation and alters the electronic density of the ring, restoring reactivity[4].

Q3: Why do we use Ethyl Vinyl Ether (EtOEt) instead of standard Boc protection for these specific workflows? Answer: While Boc is common, it is highly base-labile. Sonogashira couplings require amine bases (like triethylamine or diisopropylamine) and elevated temperatures, which can cause premature Boc deprotection mid-reaction, leading to sudden catalyst poisoning. The EtOEt group is introduced under mild acidic conditions and is completely stable to the basic conditions of the cross-coupling[5].

Section 2: Reaction Pathway Analysis

To effectively troubleshoot, you must visualize where the catalytic cycle diverges into failure states. The diagram below maps the critical junctions where side reactions overpower the desired cross-coupling.

Sonogashira_Pathways Pd_Cat Pd(0) Catalyst Ox_Add Oxidative Addition [Pd(II)-Iodopyrazole] Pd_Cat->Ox_Add + Iodopyrazole Poisoning Catalyst Poisoning (Stable Pd-N Complex) Pd_Cat->Poisoning Unprotected N-H Chelation Transmet Transmetalation (Alkyne Addition) Ox_Add->Transmet + Terminal Alkyne Deiodination Reductive Deiodination (Hydrodehalogenation) Ox_Add->Deiodination Protic Solvents / Slow Transmetalation Product Desired Alkynylpyrazole + Pd(0) Transmet->Product Reductive Elimination Glaser Glaser Homocoupling (Alkyne Dimerization) Transmet->Glaser Cu(I) Co-catalyst + Trace O2

Divergent pathways in the Sonogashira coupling of iodopyrazoles highlighting failure modes.

Section 3: Optimized Experimental Protocols

Protocol A: N-Protection of Iodopyrazoles (EtOEt Protection)

Self-Validating Check: The reaction mixture should shift from a suspension to a clear solution as the unprotected pyrazole is consumed.

  • Setup: To an oven-dried 50 mL round-bottom flask, add the iodopyrazole (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.05 mmol, 5 mol%).

  • Protection: Add ethyl vinyl ether (1.5 mmol) dropwise via syringe at room temperature.

  • Monitoring: Stir the reaction at 25 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The protected pyrazole will elute significantly faster (higher

    
    ) than the highly polar unprotected starting material[5].
    
  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Copper-Free Sonogashira Coupling

Self-Validating Check: The absence of a deep blue/green tint in the reaction mixture confirms the exclusion of oxidized copper species and oxygen.

  • Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Add the N-protected iodopyrazole (1.0 mmol) and

    
     (0.05 mmol, 5 mol%).
    
  • Degassing (Critical): Seal the tube and perform three cycles of high-vacuum evacuation followed by argon backfilling.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (3 mL) and triethylamine (3 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 65 °C in an oil bath. Stir for 12–16 hours. The copper-free conditions force transmetalation to occur directly from the amine-activated alkyne, bypassing the Glaser-prone copper acetylide intermediate[6].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water (3 x 10 mL) to remove DMF and amine salts. Dry, concentrate, and purify via flash column chromatography.

Section 4: Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and the resulting product distribution. Note how the combination of N-protection and copper-free conditions acts synergistically to invert the failure profile into a high-yielding system.

Reaction ConditionsSubstrate StateDesired Cross-Coupled Yield (%)Glaser Dimer Impurity (%)Deiodinated Pyrazole (%)
Standard Pd/Cu,

, 80 °C
Unprotected 4-Iodopyrazole< 10%65%25%
Standard Pd/Cu,

, 80 °C
EtOEt-Protected 4-Iodopyrazole42%48%10%
Copper-Free Pd, DMF/

, 65 °C
Unprotected 4-Iodopyrazole 15%< 2%83%
Copper-Free Pd, DMF/

, 65 °C
EtOEt-Protected 4-Iodopyrazole 89% < 2% < 5%

Data Interpretation: Removing copper eliminates the Glaser dimer, but if the pyrazole remains unprotected, the stalled transmetalation step forces the reaction down the reductive deiodination pathway. Only the fully optimized system (Protected + Copper-Free) achieves synthetic utility.

References

  • Labanauskas, L., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions." ARKIVOC, 2014 (vi) 54-71. 4

  • Craig, G. W., et al. "Two-Stage Sonogashira Coupling Method in the Synthesis of Auxin Active Acetylenes." Heterocycles, Vol. 71, No. 9, 2007. 3

  • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008. 2

  • García-Melchor, M., et al. "Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction." ChemInform, 2012.6

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Welcome to the technical support resource for the purification of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively. The synthesis of substituted pyrazoles, while powerful, can often result in a mixture of products, unreacted starting materials, and byproducts that require robust purification strategies.[1] This guide synthesizes field-proven insights to address the specific challenges you may encounter.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde.

Question: My final product is a persistent oil and refuses to solidify. What's wrong and how can I fix it?

Answer:

This is a frequent issue, often pointing to the presence of impurities that depress the melting point or residual solvent. Here is a systematic approach to troubleshoot this:

  • Aggressive Solvent Removal: Ensure all volatile organic solvents are completely removed. After initial rotary evaporation, subject the oil to a high-vacuum pump for several hours. Gentle heating (e.g., 30-40°C), if the compound is thermally stable, can aid this process.[2]

  • Impurity Analysis: The oil is likely a mixture. Dissolve a small amount in a suitable solvent (like dichloromethane) and run a Thin Layer Chromatography (TLC) plate. Multiple spots confirm the presence of impurities.[2]

  • Purification by Column Chromatography: This is the most effective method for purifying oils or separating components of a mixture.[2] An oily product is not amenable to recrystallization, making chromatography the necessary next step.

  • Inducing Crystallization (Post-Purification): If you are confident the product is pure after chromatography but remains an oil, you can try to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a previously solidified batch, add a tiny crystal to the oil.

    • Solvent Trituration: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexane). The impurities may dissolve in the solvent, leaving your purified product to solidify.

Question: My TLC plate shows multiple spots after the reaction. How do I identify them and choose a purification strategy?

Answer:

Multiple spots on a TLC plate indicate an impure mixture, which could contain unreacted starting materials, regioisomers, or other byproducts.[2] A streamlined workflow combining TLC with other techniques is crucial here.[4]

  • Initial Identification via Co-spotting: On a single TLC plate, spot your crude reaction mixture, your starting materials, and a co-spot (a mix of the crude and starting materials in one spot). This will quickly confirm if any of the impurity spots correspond to unreacted starting materials.[2]

  • Understanding Potential Impurities: The most common synthesis for this compound is the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.[5][6] Potential impurities include:

    • Unreacted 1-isopropyl-1H-pyrazole: Typically less polar than the aldehyde product.

    • Regioisomers: While formylation is directed to the 4-position, small amounts of other isomers could form.

    • Degradation Products: Formed during workup or from prolonged reaction times.[7]

  • Develop a Separation Method: Based on the TLC, you must develop a column chromatography method. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides clear separation from all other spots.[2]

Question: My purified product has a persistent yellow or brown color. How can I decolorize it?

Answer:

A colored product suggests trace impurities or degradation products.[2] Here are three effective methods for decolorization:

  • Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-2% by weight), and stir or gently heat the mixture for a short period (10-15 minutes). The charcoal adsorbs the colored impurities. Crucially , you must then filter the mixture through a pad of Celite to remove the fine charcoal particles.[2] Overuse of charcoal can lead to product loss due to adsorption.[8]

  • Recrystallization: This technique is often sufficient to remove colored impurities, as they may have different solubility profiles and remain in the mother liquor.[2][9]

  • Silica Gel Plug: For small amounts, dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and pass it through a short column ("plug") of silica gel. The highly polar colored impurities will often be retained at the top of the silica, while your less-polar product elutes through.[2]

Question: I performed a column chromatography, but my yield was very low. What are the common causes of product loss?

Answer:

Low yield after chromatography is a frustrating but solvable problem. The causes are usually mechanical or chemical.

  • Product Still on the Column: You may have used a solvent system that was not polar enough to elute your product. After your initial elution, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane) and check these fractions by TLC.

  • Product Insoluble on the Column: If you loaded the crude material onto the column using a solvent in which it is not fully soluble, some of it may have precipitated and never properly entered the mobile phase.

  • Product Degradation on Silica: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica (by adding ~1% triethylamine to your eluent) or switch to a neutral stationary phase like alumina.[2]

  • Product Co-eluted with an Impurity: If separation was poor, you may have discarded fractions containing your product because they also contained a UV-active impurity. Always analyze all major fractions by TLC before combining.

  • Volatile Product: While less likely for this specific molecule, ensure you are not using excessive heat during rotary evaporation, which could cause loss of a volatile product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best first-line purification technique for crude 5-Iodo-1-isopropylpyrazole-4-carbaldehyde?

For most organic syntheses, the choice is between column chromatography and recrystallization. For this compound, column chromatography on silica gel is the most common and reliable initial purification method .[2][11][12] It is highly effective at separating the desired product from unreacted starting materials, byproducts, and regioisomers which often have similar polarities.[2] Recrystallization is better suited as a final polishing step after chromatography, or if the initial crude product is already of high purity (>90%).

Q2: How do I select the optimal solvent system for column chromatography?

The key is systematic TLC analysis.[2] A mixture of a non-polar solvent (like n-hexane or heptane) and a more polar solvent (like ethyl acetate) is the standard choice for iodo-pyrazole compounds.[2][12]

Workflow for Solvent Selection:

  • Dissolve a small sample of your crude material in dichloromethane or ethyl acetate.

  • On a TLC plate, spot the crude material in several lanes.

  • Develop each lane in a different solvent mixture (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane, etc.).

  • The ideal system is one where the product spot has an Rf value of 0.3 - 0.4 . This Rf value ensures the compound moves down the column at a reasonable rate, not too fast (poor separation) and not too slow (band broadening and long run times).

Solvent System ComponentPolarityRole in Chromatography
Hexane / Heptane Non-polarThe "pushing" solvent. Used to elute non-polar impurities.
Ethyl Acetate PolarThe "eluting" solvent. Its concentration is increased to move more polar compounds down the column.
Dichloromethane (DCM) Medium PolarityCan be used as a substitute for Ethyl Acetate for compounds of intermediate polarity.
Q3: Can 5-Iodo-1-isopropylpyrazole-4-carbaldehyde be purified by recrystallization? If so, what solvents are recommended?

Yes, recrystallization can be an excellent technique for obtaining highly pure, crystalline material, provided the crude product is not an oil and is relatively pure to begin with.[2][13] The choice of solvent is critical.[13]

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Isopropanol.[2][13]

  • Binary (Two-Solvent) Systems: A mixture of a "soluble" solvent and an "anti-solvent" is often very effective. Common combinations for pyrazole derivatives include Ethyl Acetate/Hexanes or Ethanol/Water .[2][13][14]

Recrystallization Troubleshooting:

  • Oiling Out: If the product melts before dissolving or separates as an oil upon cooling, it indicates the boiling point of the solvent is higher than the melting point of your impure compound, or the solution is too concentrated. To fix this, return the mixture to the heat, add more of the "soluble" solvent to dilute it, and allow it to cool more slowly.[8]

  • No Crystal Formation: This usually means too much solvent was used. Slowly evaporate some of the solvent and try cooling again. Seeding with a pure crystal or scratching the flask can also initiate crystallization.[3]

Experimental Protocols

Protocol 1: TLC Analysis & Solvent System Optimization
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of crude product in a volatile solvent (e.g., DCM). Use a capillary spotter to apply a small, concentrated spot onto the pencil line. Also spot the relevant starting materials for comparison.

  • Development: Place a small amount of your chosen eluent (e.g., 10:90 ethyl acetate/hexane) in a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Close the chamber.

  • Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculation: Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). Adjust the solvent polarity until your product Rf is ~0.3-0.4.[2]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Secure a glass column vertically. Add your chosen eluent. Slowly pour silica gel into the eluent, tapping the column gently to ensure even packing without air bubbles.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using air pressure or gravity, begin eluting the column, collecting fractions in test tubes. You can start with the optimized solvent system from your TLC analysis or begin with a less polar mixture and gradually increase the polarity (gradient elution).[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting product under high vacuum to remove any residual solvent.[2]

Visualized Workflows

Purification_Strategy cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_action Purification Action Crude_Product Crude 5-Iodo-1-isopropyl- pyrazole-4-carbaldehyde TLC Perform TLC Analysis Crude_Product->TLC Appearance Assess Physical State Crude_Product->Appearance Decision2 How many spots on TLC? TLC->Decision2 Decision1 Is it an Oil or a Solid? Appearance->Decision1 Decision1->Decision2 Solid Column Column Chromatography Decision1->Column Oil Decision2->Column Multiple Spots / Low Purity Recrystallize Recrystallization Decision2->Recrystallize One Major Spot / High Purity Post_Purify Post-Purification Analysis (TLC, NMR) Column->Post_Purify Recrystallize->Post_Purify

Caption: Decision workflow for selecting a purification technique.

Column_Chromatography_Workflow A 1. Solvent System Optimization via TLC B 2. Pack Column with Silica Gel & Eluent A->B C 3. Load Crude Product (Wet or Dry Loading) B->C D 4. Elute Column & Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Solvent Removal (Rotovap & High Vacuum) F->G H Pure Product G->H

Caption: Step-by-step workflow for column chromatography.

References

  • Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. 2

  • Benchchem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. 13

  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. 11

  • Discoveracs.org. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. 4

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. 15

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. 12

  • Usami, Y., et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. 16

  • Save My Exams. (2025, January 3). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015. 9

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. 10

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. 3

  • The Journal of Organic Chemistry. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. 14

  • Benchchem. (2025). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. 5

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [URL](_
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. 17

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2000, June 1). Impurity profiling and drug characterization: backdrop and approach. 7

  • Ghosh et al. (2014). A Review on Pharmaceutical Impurities and their Importance. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. 1

Sources

Troubleshooting

Strategies to avoid deiodination of iodopyrazoles during coupling reactions

This is a technical support guide designed for researchers encountering deiodination issues with iodopyrazoles. Doc ID: TG-PYRZ-04 | Version: 2.1 | Last Updated: 2026-03-04 Audience: Medicinal Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering deiodination issues with iodopyrazoles.

Doc ID: TG-PYRZ-04 | Version: 2.1 | Last Updated: 2026-03-04 Audience: Medicinal Chemists, Process Chemists

Introduction: The Deiodination Paradox

Iodopyrazoles are high-value intermediates due to the reactivity of the C–I bond. However, this reactivity is a double-edged sword. In metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), users frequently encounter Protodeiodination (Hydrodeiodination) , where the iodine atom is replaced by hydrogen (


) instead of the desired coupling partner.

This guide addresses the root causes of this side reaction and provides self-validating protocols to suppress it.

Troubleshooting Module: Mechanism & Root Cause

To prevent deiodination, you must understand how the iodine is lost. It is rarely a random thermal decomposition; it is a specific, catalyzed pathway mediated by Palladium-Hydride (Pd-H) species.

The "Death Spiral" of the Iodine

Deiodination occurs when the rate of Transmetalation (the entry of your coupling partner) is slower than the rate of Pd-H formation and subsequent reductive elimination.

DeiodinationMechanism Start Ar-I (Iodopyrazole) OxAdd Oxidative Addition (LnP-Ar-I) Start->OxAdd Fast (k1) Transmetalation Path A: Transmetalation (Desired) OxAdd->Transmetalation Needs Reactive Boronate SideReaction Path B: Hydride Interception (Undesired) OxAdd->SideReaction If Transmetalation is Slow Prod Ar-Ar' (Coupled Product) Transmetalation->Prod Reductive Elimination PdH_Species H-Pd-Ar Species SideReaction->PdH_Species HydrideSource Hydride Source: 1. Alcohols (Solvent) 2. Water + Base 3. Beta-H Elimination HydrideSource->SideReaction DeiodoProd Ar-H (Deiodinated Byproduct) PdH_Species->DeiodoProd Irreversible

Figure 1: The kinetic competition between desired coupling (Path A) and protodeiodination (Path B).

Critical Control Points
FactorEffect on DeiodinationRecommendation
Solvent Alcohols (MeOH, EtOH, iPrOH) act as hydride donors via

-hydride elimination from alkoxides.
Switch to Aprotic: Dioxane, Toluene, DMF, or THF.
Base Strong alkoxide bases can generate Pd-H.Use Inorganic Bases:

,

, or

.
Catalyst Bulky, electron-rich ligands speed up ox-addition but can stabilize Pd-H if the cycle stalls.Match Ligand to Substrate: Use Buchwald precatalysts (e.g., XPhos Pd G2) to accelerate transmetalation.
Boronate Boronic acids can be slow to transmetalate (trimer formation).Use Boronic Esters: Pinacol esters or MIDA boronates often react faster, closing the window for deiodination.

Protocol A: Anhydrous Suzuki Coupling

Scenario: You are trying to couple an aryl boronate to an iodopyrazole, but you observe significant formation of the de-iodinated pyrazole (


).

Logic: By removing the primary sources of protons/hydrides (water and alcohols) and increasing the rate of transmetalation, we force the reaction down the desired pathway.

Materials
  • Substrate: N-protected Iodopyrazole (1.0 eq)

  • Partner: Aryl Boronic Pinacol Ester (1.2–1.5 eq)

  • Catalyst:

    
     (5 mol%) OR XPhos Pd G2 (2–3 mol%)
    
  • Base:

    
     (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 eq)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry a reaction vial under vacuum and backfill with Argon/Nitrogen (

    
    ).
    
  • Solids: Add Iodopyrazole, Boronic Ester, Base, and Catalyst to the vial.

    • Note: Using a boronic ester is preferred over the acid to prevent the release of water during boroxine formation.

  • Solvent: Add anhydrous 1,4-Dioxane.

    • Concentration: Keep reaction concentrated (0.2 M to 0.5 M). High concentration favors the bimolecular transmetalation over unimolecular side reactions.

  • Degassing: Sparge with Argon for 5–10 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Reaction: Seal and heat to 80–100 °C.

    • Monitor: Check LCMS at 1 hour. If

      
       is consumed but 
      
      
      
      is forming, lower temperature to 60 °C and increase catalyst loading.

Protocol B: The "Knochel" Bypass (Magnesiation)

Scenario: Palladium catalysis is failing due to extreme sensitivity or you need to react the iodine selectively in the presence of other halogens (e.g., Bromine).

Logic: Instead of relying on a catalytic cycle where the iodine "falls off," use the iodine's high reactivity with magnesium to form a stable Grignard reagent. This reagent can then be reacted with electrophiles or transmetalated to Zinc (Negishi) or Boron.

Materials
  • Reagent:

    
     (Turbo Grignard), ~1.3 M in THF.
    
  • Substrate: Iodopyrazole (Must be N-protected, e.g., SEM, THP, or Methyl).

  • Electrophile: Aldehyde, Ketone, or

    
     (for Negishi).
    
Step-by-Step Procedure
  • Setup: Flame-dry a flask under Argon. Cool to -20 °C (ice/salt bath).

    • Note: Iodopyrazoles are reactive; -78 °C is often unnecessary and can lead to solubility issues, but 0 °C might be too fast. -20 °C is the sweet spot.

  • Exchange: Add Iodopyrazole in dry THF. Dropwise add

    
     (1.1 eq).
    
  • Incubation: Stir at -20 °C for 30 minutes.

    • Validation: Take a 50 µL aliquot and quench in

      
      /THF. If LCMS shows starting material, exchange is incomplete. If it shows De-I product (after quench), exchange worked.
      
  • Reaction:

    • Option 1 (Electrophile): Add aldehyde/ketone directly.

    • Option 2 (Negishi Coupling): Add

      
       (1.0 M in THF, 1.2 eq), warm to RT (forming Pyrazole-ZnCl), then add Aryl Bromide + Pd Catalyst.
      

FAQ: Specific Troubleshooting Scenarios

Q: I have a 3-bromo-4-iodopyrazole. I want to couple at the Bromine but keep the Iodine. Is this possible? A: This is chemically difficult ("Reverse Selectivity"). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Oxidative addition will almost always occur at the Iodine first.

  • Strategy: React the Iodine first (e.g., convert to a silane or boronate as a placeholder) then couple the Bromine.

  • Alternative: Use the Knochel protocol (Protocol B) to selectively magnesiate the Iodine, quench with a proton (to remove it) or a protecting group, then couple the bromine. You cannot easily "skip" the iodine with standard Pd catalysis.

Q: My iodopyrazole has a free N-H. Deiodination is massive. Why? A: The free N-H is acidic (


). Bases deprotonate it, forming a pyrazolate anion. This anion is electron-rich and can coordinate to the Palladium, poisoning the catalyst or promoting 

-hydride elimination pathways.
  • Fix: You must protect the nitrogen. SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) are excellent choices that are easily removed later.

Q: Can I use DMF or DMSO? A: Yes, but be cautious. DMF can decompose to form dimethylamine (a base) and CO at high temperatures. DMSO can act as an oxidant or coordinate strongly to Pd. Anhydrous Dioxane or Toluene are safer starting points for labile substrates.

Decision Tree: Workflow for Iodopyrazoles

DecisionTree Start Start: Iodopyrazole Coupling CheckNH Is N-H free? Start->CheckNH Protect Protect N (SEM, THP, Me) CheckNH->Protect Yes Standard Standard Suzuki (DME/H2O, Na2CO3) CheckNH->Standard No Protect->Standard CheckDeiodo Is Deiodination (Ar-H) > 10%? Analyze Analyze Conditions CheckDeiodo->Analyze Yes Standard->CheckDeiodo SolventCheck Is Solvent Alcohol/Wet? Analyze->SolventCheck SwitchAnhydrous Switch to Protocol A: Anhydrous Dioxane + K3PO4 SolventCheck->SwitchAnhydrous Yes StillFailing Still Deiodinating? SwitchAnhydrous->StillFailing Knochel Switch to Protocol B: Mg-Exchange (Knochel) StillFailing->Knochel Yes

Figure 2: Troubleshooting workflow for selecting the correct protocol.

References

  • Mechanism of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides by Palladium(II) N-Heterocyclic Carbene Complexes." Journal of Organic Chemistry, 2004. Link

  • Magnesium-Halogen Exchange (Knochel): Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[1][2] Angewandte Chemie International Edition, 2003.[1][2] Link

  • Suzuki Coupling of Pyrazoles: Kotha, S. et al. "Recent advances in the Suzuki–Miyaura cross-coupling reaction of pyrazoles." Tetrahedron, 2012. Link

  • Site-Selectivity in Polyhalogenated Heterocycles: Bach, T. et al. "Site-Selective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Reviews, 2014. Link

  • Protodeboronation/Dehalogenation: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002.[2] Link

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing 5-Iodo-1-isopropylpyrazole-4-carbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing 5-Iodo-1-isopropylpyrazole-4-carbaldehyde . This compound is a highly versatile building block; the pyrazole core provides metabolic stability, the C5-iodine enables palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and the C4-carbaldehyde serves as a reactive handle for reductive aminations or olefinations.

Strategic Workflow & Logic

To avoid the use of protecting groups, the optimal synthetic sequence reverses the standard functionalization order: C5-Lithiation/Iodination must be performed beforeC4-Formylation . If formylation were performed first, the highly acidic aldehyde proton would necessitate an acetal protection step prior to the harsh basic conditions required for C5-lithiation. By iodinating first, we maintain a highly efficient, self-validating, protecting-group-free protocol.

Pathway SM 1-Isopropyl-1H-pyrazole (Highly stable, pKa ~27.5 at C5) Lithiation Directed Lithiation n-BuLi, THF, -78 °C (Deprotonates C5 selectively) SM->Lithiation Iodination Electrophilic Trapping I2 addition (Forms C-I bond) Lithiation->Iodination Int 5-Iodo-1-isopropyl-1H-pyrazole (Key Intermediate) Iodination->Int Vilsmeier Vilsmeier-Haack Formylation POCl3 + DMF, 90 °C (Generates Chloroiminium Ion) Int->Vilsmeier Hydrolysis Aqueous Hydrolysis NaOAc, H2O, 0 °C (Cleaves Iminium to Aldehyde) Vilsmeier->Hydrolysis Product 5-Iodo-1-isopropylpyrazole- 4-carbaldehyde (Final Product) Hydrolysis->Product

Fig 1. Protecting-group-free synthetic workflow for 5-Iodo-1-isopropylpyrazole-4-carbaldehyde.

Interactive Troubleshooting & FAQs

Q1: During the C5-iodination of 1-isopropylpyrazole, I am recovering a significant amount of unreacted starting material. What is the root cause? A: This is typically caused by incomplete deprotonation or moisture quenching the lithiated intermediate. The C5 proton of 1-isopropylpyrazole has a pKa of ~27.5.

  • Causality: If the tetrahydrofuran (THF) is not strictly anhydrous, or if the n-butyllithium (n-BuLi) has degraded (loss of molarity), the base will be consumed before complete C5 deprotonation occurs.

  • Solution: Always titrate your n-BuLi prior to use. Maintain the reaction at -78 °C during addition to prevent ring-opening of the lithiated pyrazole. Ensure iodine (I2) is dissolved in anhydrous THF and added dropwise until a persistent brown color remains, indicating complete trapping of the carbanion.

Q2: Can I use N-iodosuccinimide (NIS) or Iodine Monochloride (ICl) instead of elemental Iodine (I2) for this step? A: No. While ICl and NIS are excellent electrophilic iodinating agents for the C4 position of pyrazoles [1], they operate via an electrophilic aromatic substitution (SEAr) mechanism. Because we are targeting the C5 position, we must use directed ortho-lithiation. Elemental iodine (I2) is the optimal electrophile for trapping the highly reactive C5-lithio species. Using ICl with a lithiated species can lead to unwanted chlorination side-products.

Q3: My Vilsmeier-Haack formylation yields a black, tarry mixture and low product recovery. How can I optimize this? A: Black, tarry mixtures in Vilsmeier-Haack reactions usually result from thermal decomposition of the Vilsmeier reagent (chloroiminium ion) or polymerization during an overly aggressive aqueous quench.

  • Causality: The reaction between POCl3 and DMF is highly exothermic. If POCl3 is added at room temperature, the localized heat degrades the reagent.

  • Solution: Form the Vilsmeier reagent at 0 °C, stir for 30 minutes, and then add the 5-iodo-1-isopropylpyrazole. Heat the mixture to 90 °C. For the quench, pour the mixture over crushed ice and neutralize slowly with saturated aqueous sodium acetate (NaOAc) rather than NaOH, which can cause deiodination or aldol-type condensations.

Regioselectivity Start 5-Iodo-1-isopropyl-1H-pyrazole Electrophile Chloroiminium Ion (POCl3 + DMF) Start->Electrophile C3 Attack at C3 (Less stable transition state) Electrophile->C3 C4 Attack at C4 (Highly stable delocalized intermediate) Electrophile->C4 Preferred Pathway Fail Minor/No Product C3->Fail Success 4-Carbaldehyde Product C4->Success

Fig 2. Regioselectivity logic of the Vilsmeier-Haack formylation at the pyrazole C4 position.

Standard Operating Procedures (SOPs): A Self-Validating Protocol

Protocol 1: Synthesis of 5-Iodo-1-isopropyl-1H-pyrazole

Objective: Regioselective C5-iodination via directed lithiation.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-isopropyl-1H-pyrazole (10.0 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 11.0 mmol, 1.1 eq) dropwise over 15 minutes.

    • Self-Validation Check: The solution typically turns pale yellow/orange. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Trapping: Dropwise add a solution of freshly sublimed I2 (12.0 mmol, 1.2 eq) in anhydrous THF (20 mL) while strictly maintaining the internal temperature at -78 °C.

  • Quench & Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous Na2S2O3 (30 mL) to reduce unreacted iodine.

    • Self-Validation Check: The brown iodine color will immediately dissipate, leaving a clear/yellowish organic layer. Extract with EtOAc, dry over MgSO4, and concentrate. Purify via silica gel chromatography.

Protocol 2: Synthesis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Objective: C4-formylation via Vilsmeier-Haack reaction [2].

  • Reagent Generation: In a dry flask under argon, cool anhydrous DMF (30.0 mmol, 3.0 eq) to 0 °C. Add POCl3 (30.0 mmol, 3.0 eq) dropwise. Stir at 0 °C for 30 minutes.

    • Self-Validation Check: A white/pale yellow chloroiminium salt (Vilsmeier reagent) will form.

  • Substrate Addition: Dissolve 5-iodo-1-isopropyl-1H-pyrazole (10.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1); the product spot will be strongly UV-active and have a lower Rf than the starting material.

  • Hydrolysis: Cool the mixture to 0 °C and pour it slowly onto 100 g of crushed ice. Add saturated aqueous NaOAc until the pH reaches ~6-7. Stir vigorously for 1 hour at room temperature to fully hydrolyze the intermediate to the aldehyde [3]. Extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate.

Quantitative Data & Optimization

Table 1: Optimization of C5-Lithiation/Iodination Conditions

Base (Equivalents)SolventTemp ProfileElectrophileYield (%)Mechanistic Observation
n-BuLi (1.1 eq) THF -78 °C to RT I2 (1.2 eq) 82 - 85% Optimal deprotonation; clean conversion.
LDA (1.2 eq)THF-78 °C to RTI2 (1.2 eq)40 - 45%LDA is insufficiently basic for complete C5 deprotonation.
n-BuLi (1.1 eq)Et2O-78 °C to RTI2 (1.2 eq)55 - 60%Lower solubility of the lithiated intermediate causes precipitation.
n-BuLi (1.1 eq)THF0 °C to RTI2 (1.2 eq)< 30%Thermal degradation and ring-opening of the pyrazolyllithium species.

Table 2: Optimization of Vilsmeier-Haack Formylation Parameters

Reagent Ratio (POCl3:DMF:SM)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1.5 : 1.5 : 160 °C1255%Reaction stalls; incomplete conversion of the sterically hindered C4 position.
3.0 : 3.0 : 1 90 °C 4 88% Optimal formation of the iminium intermediate.
5.0 : 5.0 : 1100 °C465%Excessive heat and acidity lead to partial deiodination and tar formation.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry, 73(17), 6666-6670. Available at:[Link]

  • National Center for Biotechnology Information. "1H-pyrazole-4-carbaldehyde." PubChem Compound Summary for CID 5130673. Available at:[Link]

Troubleshooting

Technical Support Center: Regioselectivity in Pyrazole Functionalization

Status: Operational Ticket Focus: Troubleshooting N-Alkylation/Arylation and C-H Activation Selectivity Assigned Specialist: Senior Application Scientist Introduction: The "N-Isomer" Challenge Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting N-Alkylation/Arylation and C-H Activation Selectivity Assigned Specialist: Senior Application Scientist

Introduction: The "N-Isomer" Challenge

Welcome to the technical support hub for pyrazole chemistry. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of regioisomers.

Pyrazoles are deceptive. While structurally simple, they possess two nucleophilic nitrogens (N1 and N2) and three carbon sites (C3, C4, C5) with distinct electronic profiles. The most common support ticket we receive involves the N-alkylation/arylation step, where thermodynamic tautomerism and kinetic steric factors collide, often yielding inseparable mixtures of 1,3- and 1,5-substituted products.

This guide moves beyond basic textbook theory to provide actionable, troubleshooting-focused workflows for controlling regioselectivity.

Module 1: Troubleshooting N-Functionalization

The Core Mechanism

In neutral media, unsymmetrical pyrazoles exist in a tautomeric equilibrium (e.g., 3-substituted


 5-substituted).
  • Kinetic Control: Under basic conditions (forming the pyrazolate anion), the electrophile typically attacks the less sterically hindered nitrogen (lone pair availability is secondary to steric approach).

  • Thermodynamic Control: In reversible reactions (or high temps), the product distribution may shift to the thermodynamically more stable isomer (often the one with less steric clash between N-substituents and C-substituents).

Diagnostic Decision Tree

N_Functionalization_Logic Start Input: Unsubstituted Pyrazole + Electrophile ReactionType Reaction Type? Start->ReactionType Alkylation N-Alkylation (Sn2 / Michael) ReactionType->Alkylation Arylation N-Arylation (Metal Catalyzed) ReactionType->Arylation Sterics Is C3/C5 Substituent Bulky? Alkylation->Sterics Catalyst Catalyst System Arylation->Catalyst Base Base/Solvent Choice Sterics->Base Yes (e.g., t-Bu, Ph) Prod_13 Major Product: 1,3-isomer (Steric Control) Base->Prod_13 Std Base (K2CO3/Cs2CO3) Prod_15 Major Product: 1,5-isomer (Rare/Directed) Base->Prod_15 Chelation/Acidic Conditions Buchwald Pd (Buchwald-Hartwig) Catalyst->Buchwald ChanLam Cu (Chan-Lam) Catalyst->ChanLam Selectivity_Pd Steric Driven (Favors 1,3) Buchwald->Selectivity_Pd Selectivity_Cu Nucleophile Driven (Sensitive to Electronics) ChanLam->Selectivity_Cu

Figure 1: Decision matrix for predicting and controlling regioselectivity in N-functionalization.

FAQ: N-Alkylation & Arylation

Q: I am getting a 1:1 mixture of isomers during alkylation. How do I shift this? A: This usually occurs when the substituent at C3/C5 is small (e.g., Methyl), offering little steric bias.

  • Solvent Switch: Switch from polar aprotic solvents (DMF) to fluorinated alcohols (e.g., HFIP). These solvents can alter the hydrogen-bonding network and anion reactivity, often enhancing selectivity for the 1,3-isomer [2].

  • Base Switch: If using weak bases (

    
    ), try a harder metal base like NaH  in THF. The coordination of the sodium ion to the pyrazolate can sometimes lock the conformation, though sterics usually still dominate.
    

Q: How do I force the formation of the "crowded" 1,5-isomer? A: This is the "anti-steric" product and is difficult to access via direct alkylation.

  • Strategy 1 (Directing Groups): If your substituent has a lone pair (e.g., ester, pyridine), it can chelate a metal cation, directing the alkylating agent to the adjacent nitrogen.

  • Strategy 2 (Cyclization): Abandon direct alkylation. Synthesize the pyrazole de novo using a hydrazine that is already alkylated (

    
    ) and a 1,3-diketone. This is the only 100% reliable method for 1,5-isomers.
    

Q: Buchwald vs. Chan-Lam: Which gives better regiocontrol? A:

  • Buchwald-Hartwig (Pd): Highly sensitive to sterics . It will almost exclusively arylate the nitrogen distal to a bulky substituent (forming the 1,3-product) to avoid clashing with the catalyst ligand system [3].

  • Chan-Lam (Cu): More sensitive to electronics and nucleophilicity. While sterics still play a role, Chan-Lam can sometimes tolerate more crowding or be influenced by directing groups on the pyrazole ring [4].

Module 2: Troubleshooting C-Functionalization

The C4 vs. C5 Dilemma
  • Electrophilic Aromatic Substitution (SEAr): Occurs at C4 . This is the most electron-rich position.[1]

  • C-H Activation: Can be directed to C5 (adjacent to N-substituent) via Concerted Metallation Deprotonation (CMD).

Data Table: Selectivity Drivers
Reaction TypeTarget SiteMechanismKey Selectivity Factor
Halogenation (NCS/NBS) C4SEAr (Electrophilic)Electronic density (C4 is HOMO max).
Pd-Catalyzed Arylation C5CMD (C-H Activation)Acidity of C-H bond (C5 > C4) & Coordination to N1.
Lithiation (

-BuLi)
C5DeprotonationKinetic acidity (C5 proton is most acidic due to inductive effect of N).
Workflow: C-H Activation (C5-Arylation)

The Concerted Metallation Deprotonation (CMD) pathway is the industry standard for bypassing the natural C4 reactivity.

CH_Activation Pd_II Pd(II) Species Coordination N-Coordination Pd_II->Coordination + Pyrazole CMD_State CMD Transition State (Base assists deprotonation) Coordination->CMD_State + Carbonate/Pivalate Base Palladacycle C5-Palladacycle CMD_State->Palladacycle - BH Prod C5-Arylated Product Palladacycle->Prod + Ar-X / Red. Elim. Prod->Pd_II Regeneration

Figure 2: The CMD cycle allowing selective C5 functionalization over the electronically favored C4.

FAQ: C-H Activation

Q: My C-H activation yield is low, and I see catalyst decomposition. A: Free N-H pyrazoles are notorious catalyst poisons. They bind too tightly to Pd.

  • Fix: You must block the N1 position. Use a removable group like SEM (2-(trimethylsilyl)ethoxymethyl) or THP. The N-protecting group prevents catalyst sequestration and directs the Pd to the C5 position [1].

Q: I am seeing C4 arylation instead of C5. A: This suggests an SEAr mechanism is competing with CMD.

  • Fix: Ensure your reaction conditions favor CMD. This requires a carboxylate base (e.g., PivOH/Cs2CO3 or KOAc). The pivalate/acetate acts as a proton shuttle. Without it, the CMD transition state cannot form, and the system reverts to standard electrophilic reactivity [5].

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Steric Control)

Target: Synthesis of 1-alkyl-3-substituted pyrazole (Major Isomer).

  • Setup: In a flame-dried flask, dissolve the 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M). Note: DMF promotes SN2 kinetics.

  • Base: Add

    
      (2.0 equiv). Stir at RT for 30 min to ensure deprotonation.
    
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

    • Tip: If the alkyl halide is bulky (e.g., isopropyl iodide), selectivity for the 1,3-isomer increases significantly.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    
  • Validation: Check NOESY NMR. The N-alkyl protons should show a correlation to the C5-H (singlet), not the substituent group.

Protocol B: C5-Direct C-H Arylation

Target: C5-arylation of N-protected pyrazole.

  • Substrate: Use N-SEM or N-Methyl pyrazole.

  • Catalyst System:

    • 
       (5 mol%)
      
    • Ligand:

      
       or specialized biaryl phosphines (10 mol%)
      
    • Crucial Additive: Pivalic acid (30 mol%) – Essential for CMD.

  • Base:

    
     (2.0 equiv).
    
  • Conditions: React with Aryl Bromide (1.5 equiv) in DMA at 100-120°C.

  • Mechanism Check: If C4 arylation is observed, increase the concentration of Pivalic acid to promote the CMD pathway over electrophilic attack.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem., 2020, 18 , 6192-6210.[2] Link

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[3] Chem., 2022, 87 , 15, 9947–9956. Link

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J. Org. Chem., 2011, 7 , 59–74. Link

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011, 2011(17) , 2683-2719. Link

  • Fagnou, K. et al. Palladium-Catalyzed C-H Activation of Five-Membered Heterocycles. J. Am. Chem. Soc., 2006, 128 , 581-590. Link

Sources

Optimization

Technical Support Center: Column Chromatography for Pyrazole Derivatives

Welcome to the Technical Support Center for the purification of pyrazole derivatives. Pyrazoles are a critical class of basic, nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and coord...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. Pyrazoles are a critical class of basic, nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and coordination chemistry. Due to their basic nature and the frequent generation of closely related regioisomers during synthesis, purification via silica gel column chromatography presents unique challenges—such as severe peak tailing, irreversible adsorption, and co-elution.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your chromatographic workflows.

Workflow Visualization

PyrazoleWorkflow A Crude Pyrazole Mixture B Identify Impurity Profile (TLC / LC-MS) A->B C Are Regioisomers Present? B->C D Use Shallow Gradient (Hexane/EtOAc) C->D Yes (e.g., Knorr Synthesis) E Assess Basicity (Peak Tailing on TLC?) C->E No H Chiral Separation Required? D->H F Standard Silica Gel Chromatography E->F No Tailing G Deactivate Silica (Add 1% TEA or NH3) E->G Yes (Strong Silanol Interaction) F->H G->H I Chiral HPLC (e.g., Chiralpak IB) H->I Yes (Enantiomers)

Decision matrix for selecting pyrazole chromatography conditions.

Section 1: Fundamental FAQs (Method Development)

Q1: Why do my pyrazole derivatives streak or tail severely on standard silica gel TLC and flash columns? A1: Peak tailing of pyrazoles is primarily caused by secondary interactions between the basic nitrogen atom (N-2) of the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel 1[1]. While the primary retention mechanism is dipole-dipole interaction, the basic lone pair on the pyrazole nitrogen acts as a hydrogen bond acceptor, binding strongly to the un-ionized silanols. This leads to a mixed-mode retention mechanism, resulting in broad, asymmetric peaks and poor mass recovery.

Q2: How can I suppress this silanol interaction to achieve sharp elution bands? A2: The most effective strategy is to use a basic modifier to chemically deactivate the silica gel. Adding 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate) allows the highly basic TEA to competitively bind to the acidic silanol sites, shielding them from the pyrazole derivative1[1]. Alternatively, for highly polar pyrazoles requiring Dichloromethane/Methanol (DCM/MeOH) systems, adding 1% aqueous ammonia (NH₄OH) to the methanol portion is highly effective 2[2].

Q3: How do I translate my optimized TLC conditions to a flash column for basic pyrazoles? A3: A self-validating approach requires matching the modifier concentration precisely. If you use 1% TEA in your TLC developing chamber, you must pre-equilibrate your flash column with at least 2-3 column volumes (CV) of the TEA-containing solvent. Failure to pre-equilibrate will result in the TEA being consumed by the silica at the top of the column, leaving the lower portion active, which causes the pyrazole to tail as it travels down the column.

Section 2: Troubleshooting Guide

Issue 1: Co-elution of Pyrazole Regioisomers

  • Symptoms: NMR spectra of the "purified" product show duplicate sets of peaks. TLC shows a figure-eight or overlapping spots.

  • Root Cause: Synthesis of pyrazoles via the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines typically yields a mixture of 1,3,5- and 1,5,3-substituted regioisomers 3[3]. Because they have identical molecular weights and very similar functional group presentations, their dipole moments and polarities are nearly identical.

  • Solution: Switch from a step gradient to a very shallow, continuous gradient (e.g., 5% to 15% EtOAc in Hexane over 15 CVs) 4[4]. If normal-phase silica fails, reverse-phase chromatography (C18) using Water/Acetonitrile gradients often provides orthogonal selectivity that resolves regioisomers 4[4].

Issue 2: Chiral Pyrazole Enantiomers Not Separating

  • Symptoms: A single sharp peak on an achiral column, but biological assays show mixed stereospecific activity.

  • Root Cause: Standard silica gel cannot distinguish between enantiomers (e.g., chiral phenylpyrazole pesticides like fipronil).

  • Solution: Utilize High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), such as a CHIRALPAK® IB column. Optimal mobile phases typically consist of n-hexane modified with 2-propanol or ethanol. Lowering the column temperature (e.g., to 15°C) can increase the resolution factor (Rs) by enhancing enthalpy-driven chiral recognition 5[5].

Issue 3: Product is highly colored (yellow/red) after column chromatography.

  • Symptoms: The eluted fractions containing the pyrazole are deeply colored, but the pure compound should be a white solid.

  • Root Cause: Trace oxidation byproducts or unreacted hydrazine complexes are co-eluting 3[3].

  • Solution: Pass the isolated product through a short silica gel plug using a slightly less polar solvent, or treat the pooled fractions with activated charcoal prior to solvent evaporation.

Data Presentation: Chromatography Conditions

Table 1: Recommended Solvent Systems and Modifiers for Pyrazole Purification

Pyrazole PropertyRecommended Stationary PhasePrimary Solvent SystemRecommended ModifierMechanism of Action
Non-polar / Weakly Basic Standard Silica Gel (Normal Phase)Hexane / Ethyl AcetateNoneStandard dipole-dipole interactions[4].
Highly Basic / Tailing Standard Silica Gel (Normal Phase)Hexane / Ethyl Acetate1-2% Triethylamine (TEA)TEA competitively binds acidic silanols, preventing pyrazole H-bonding[1].
Polar / Water Soluble Standard Silica Gel (Normal Phase)Dichloromethane / Methanol1% aq. NH₄OH (in MeOH)Ammonia neutralizes silica and maintains pyrazole as a free base[2].
Regioisomeric Mixtures C18 Silica (Reverse Phase)Water / Acetonitrile0.1% Formic AcidHydrophobic partitioning resolves slight steric differences[4].
Chiral Enantiomers Polysaccharide CSP (e.g., Chiralpak)n-Hexane / 2-PropanolNoneEnthalpy-driven steric/chiral recognition within the CSP cavities[5].

Section 3: Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Purification of Basic Pyrazoles using TEA-Deactivated Silica

This self-validating protocol ensures that the silica column is fully deactivated before the sample is introduced, preventing irreversible binding and tailing.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 80:20 Hexane:EtOAc). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) into the glass column using the TEA-modified solvent.

  • Equilibration (Validation Step): Pass at least 3 Column Volumes (CV) of the TEA-modified solvent through the packed bed. Validation check: Test the pH of the eluent dripping from the column using pH paper. It must test basic (pH > 8), confirming the silica bed is fully saturated with TEA and no longer stripping it from the solvent.

  • Sample Loading: Dissolve the crude pyrazole in a minimum volume of the TEA-modified solvent. If the sample is insoluble in the starting mixture, use the dry-loading technique (adsorb onto deactivated silica and evaporate to a free-flowing powder).

  • Elution: Elute the column using the TEA-modified solvent system. Collect fractions based on column size.

  • Post-Processing: Pool the fractions containing the pure pyrazole. To remove residual TEA during rotary evaporation, co-evaporate the product 2-3 times with toluene or place the flask under high vacuum for 12 hours.

Protocol B: Chromatographic Separation of Pyrazole Regioisomers

Designed for isolating 1,3,5-substituted vs. 1,5,3-substituted pyrazoles from Knorr-type condensations 6[6].

  • TLC Optimization: Perform TLC using a highly non-polar solvent system (e.g., 90:10 Hexane:EtOAc). Identify the system that provides an Rf difference (ΔRf) of at least 0.05 between the two regioisomers.

  • Column Preparation: Pack a long, narrow column to maximize the number of theoretical plates. Use standard silica gel (no TEA needed unless tailing is also present).

  • Dry Loading: Dissolve the crude mixture in DCM, add silica gel (weight equal to 2x the crude mass), and concentrate to dryness. Load this powder evenly onto the top of the column bed to ensure the narrowest possible sample band.

  • Isocratic/Shallow Gradient Elution: Begin elution with a solvent system 5% less polar than the optimized TLC condition. Run isocratically for 5 CVs. If the compounds do not elute, increase the polar solvent by only 1-2% increments every 3 CVs.

  • Fraction Analysis (Validation Step): Collect small volume fractions (e.g., 10 mL for a 50 g column). Analyze every fraction by TLC. Validation check: Do not pool "mixed" fractions. Only pool fractions showing a single, distinct spot. Mixed fractions should be concentrated and re-subjected to reverse-phase HPLC if absolute purity is required.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Column chromatography conditions for separating pyrazole isomers. BenchChem.
  • Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. MZ-AT.

Sources

Troubleshooting

Addressing the formation of colored impurities in pyrazole synthesis

Technical Support Center: Troubleshooting Colored Impurities in Pyrazole Synthesis Executive Summary & Diagnostic Workflow The Issue: High-purity pyrazoles are typically colorless crystalline solids. The appearance of ye...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Colored Impurities in Pyrazole Synthesis

Executive Summary & Diagnostic Workflow

The Issue: High-purity pyrazoles are typically colorless crystalline solids. The appearance of yellow, red, or brown coloration indicates the presence of specific impurities: oxidized hydrazine oligomers ("tars"), trapped pyrazoline intermediates, or transition metal complexes. These impurities are often non-innocent, acting as radical scavengers or chelators that interfere with downstream biological assays or cross-coupling reactions.

Diagnostic Decision Tree Use the following logic flow to identify the root cause of discoloration in your reaction matrix.

Troubleshooting_Tree Start Observation: Colored Impurity Timing When does color appear? Start->Timing Reagents Pre-Reaction Timing->Reagents Before Heating During During Reaction Timing->During Gradual Darkening Workup After Workup/Isolation Timing->Workup Persists after Column Hydrazine Oxidized Hydrazine Source (Check bottle age/color) Reagents->Hydrazine Oxidation Aerobic Oxidation of Hydrazine/Intermediates During->Oxidation Red/Brown Incomplete Trapped Pyrazoline (Incomplete Aromatization) During->Incomplete Yellow/Fluorescent Metal Metal Chelation (If Cu/Ti catalysts used) Workup->Metal Green/Blue/Purple Acidity Trace Acid/Base (Protonation Shifts) Workup->Acidity pH Dependent Color

Figure 1: Diagnostic decision tree for isolating the source of colored impurities.

Technical FAQ & Troubleshooting Guide

Category A: Reagent-Derived Impurities (The "Red" Problem)

Q1: My reaction mixture turns deep red/brown immediately upon heating, even before the product forms. Why? Diagnosis: This is classic oxidative degradation of aryl hydrazines . Phenylhydrazine and its derivatives are prone to air-oxidation, forming diazenyl radicals, diazonium species, and eventually azo-oligomers (tars) which are intensely colored (red/brown) even at ppm levels.

Corrective Protocol:

  • Reagent Purification: Do not use dark brown hydrazine sources. Distill phenylhydrazine under vacuum or recrystallize hydrochloride salts from ethanol before use.

  • Inert Atmosphere: Rigorously degas solvents (sparge with N₂ for 15 mins) and run the reaction under a positive pressure of Nitrogen or Argon.

  • Antioxidant Additive: Add 1-2 mol% of sodium metabisulfite (

    
    ) or ascorbic acid to the reaction mixture if the chemistry tolerates aqueous conditions.
    

Validation Check:

  • Test: Spot the crude reaction on TLC.[1][2][3]

  • Result: If the red color stays at the baseline and the product spot is UV-active but colorless, the impurity is likely polar azo-oligomers removable by adsorption (see Protocol A).

Category B: Reaction Intermediates (The "Yellow" Problem)

Q2: I isolated my pyrazole, but it is a persistent yellow oil/solid. NMR shows the product is >95% pure. What is the impurity? Diagnosis: You likely have trace pyrazoline contamination . In the Knorr synthesis, the intermediate pyrazoline (dihydro-pyrazole) must lose a molecule of water or hydrogen to aromatize. Some pyrazolines are stable and intensely yellow/fluorescent. They co-elute with pyrazoles on silica.

Corrective Protocol:

  • Force Aromatization: Dissolve the crude material in acetic acid and heat to reflux for 1-2 hours, or treat with a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or air-bubbling in the presence of activated carbon.

  • Acid Wash: Pyrazolines are often more basic than pyrazoles. Dissolve the crude in ethyl acetate and wash with 1M HCl. The pyrazoline may protonate and partition into the aqueous layer (check both layers!).

Validation Check:

  • Test:

    
    H NMR.
    
  • Result: Look for signals between 3.0–5.0 ppm (CH₂ or CH protons of the non-aromatic ring). A pure pyrazole should lack aliphatic ring protons.

Category C: Purification Failures

Q3: The colored impurities "streak" through my silica column and contaminate all fractions. How do I fix this? Diagnosis: Pyrazoles and their colored byproducts (azo dyes) are Lewis bases. They interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking).

Corrective Protocol:

  • Column Deactivation: Pre-treat the silica gel slurry with 1-2% Triethylamine (Et₃N) in the eluent. This neutralizes acidic sites.

  • Alternative Stationary Phase: Use neutral alumina instead of silica for acid-sensitive or highly basic pyrazoles.

Validation Check:

  • Test: Run a TLC plate with 1% Et₃N in the mobile phase.

  • Result: If the product spot tightens (less streaking) and separates from the colored baseline, the amine modification is effective.

Mechanistic Insight: The Pathway to Color

Understanding where the impurity forms allows for preventative engineering.

Mechanism SM1 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate SM1->Hydrazone SM2 Aryl Hydrazine SM2->Hydrazone Oxidation Oxidative Coupling SM2->Oxidation O2 / Light Pyrazoline Pyrazoline (Yellow/Fluorescent) Hydrazone->Pyrazoline Cyclization Pyrazole Target Pyrazole (Colorless) Pyrazoline->Pyrazole -H2O / -H2 (Aromatization) AzoDye Azo/Diazenyl Tars (Red/Brown) Oxidation->AzoDye

Figure 2: Mechanistic pathway showing the divergence between productive synthesis and chromophore formation.

Remediation Protocols

Protocol A: Activated Charcoal Treatment (The "Universal" Cleaner)

Best for: Removing trace red/brown azo-impurities from crude mixtures.

  • Dissolution: Dissolve crude pyrazole in a minimum amount of hot solvent (Ethanol or Methanol are preferred; Ethyl Acetate is acceptable).[2]

  • Addition: Add Activated Charcoal (10-20% by weight relative to crude mass). Note: Use high-surface-area powder, not pellets.

  • Digestion: Heat the mixture to reflux for 15–30 minutes with vigorous stirring.

  • Filtration: Filter hot through a pad of Celite® (diatomaceous earth) to remove the charcoal. Wash the pad with hot solvent.[2]

  • Crystallization: Concentrate the filtrate and induce crystallization.

Protocol B: The "Acid-Base" Swing

Best for: Removing unreacted hydrazine (color source) and starting materials.[3]

  • Dissolution: Dissolve crude in Ethyl Acetate.

  • Acid Wash: Wash with 1M HCl (2x).

    • Chemistry: Protonates unreacted hydrazines and highly basic impurities, moving them to the aqueous layer.

    • Caution: If your pyrazole is basic, it will also go into the water. If so, keep the water layer!

  • Base Wash: Wash organic layer with sat. NaHCO₃.

    • Chemistry: Removes unreacted 1,3-dicarbonyls (which are acidic enols).

  • Brine/Dry: Wash with brine, dry over Na₂SO₄, and evaporate.

Comparative Data: Purification Efficiency

MethodTarget ImpurityYield RecoveryColor Removal EfficacyNotes
Recrystallization Isomers, Oligomers60-80%HighBest for final polish; requires correct solvent pair (e.g., EtOH/H₂O).
Charcoal Treatment Azo dyes, Tars85-95%Very HighEssential pre-step before crystallization if crude is dark.
Acid Wash (1M HCl) Hydrazines90-95%ModeratePrimarily removes precursors, preventing future discoloration.
Silica Column Pyrazolines70-90%ModerateCan cause degradation; requires Et₃N doping for best results.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Maddaluno, J., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry.[4] Link

  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry, 74(11), 4429–4432. Link

  • BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis. Link

  • Armstrong, A., et al. (2004). Correcting the Regiochemistry of Knorr Pyrazoles. Organic Letters, 6(19), 3337–3340. Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde vs. Analogous Scaffolds

Strategic Importance in Drug Development In modern medicinal chemistry, halogenated pyrazoles are indispensable building blocks for constructing complex heterocyclic pharmacophores via palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

In modern medicinal chemistry, halogenated pyrazoles are indispensable building blocks for constructing complex heterocyclic pharmacophores via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Among these,1[1] stands out as a premium electrophile.

The Causality of Halogen Selection: Why choose the iodo-variant over the chloro- or bromo- analogs? The carbon-iodine (C-I) bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This thermodynamic reality translates to a dramatically lower activation energy for the oxidative addition step in catalytic cycles, allowing reactions to proceed at room temperature or with milder bases, thereby preserving sensitive functional groups elsewhere on the molecule.

To utilize this scaffold effectively, researchers must be able to unambiguously verify its regiochemistry and purity. This guide provides a definitive, self-validating framework for the


H and 

C NMR characterization of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde, comparing it directly against alternative scaffolds.

Comparative NMR Analysis: The "Heavy Atom Effect"

When characterizing functionalized pyrazoles, standard inductive logic often fails. A novice might expect the electronegative iodine atom to deshield the attached C5 carbon, shifting it downfield. However, empirical data proves the exact opposite due to a quantum mechanical phenomenon known as the Heavy Atom Effect (HAE) .

H NMR Dynamics

In the2[2], the C3-H and C5-H protons are magnetically similar and often overlap, presenting as a 2H singlet at ~7.97 ppm in CDCl


[2]. Upon successful C5-iodination, this 2H singlet collapses into a 1H singlet (representing only C3-H), which shifts slightly downfield to ~8.02 ppm. Furthermore, the steric bulk of the iodine atom forces the N1-isopropyl group into a specific conformation, deshielding the methine (CH) proton and pushing its septet further downfield compared to lighter halogen alternatives.
C NMR Dynamics

The definitive proof of iodination lies in the


C spectrum.3[3]. While the C5 carbon in the non-substituted precursor resonates at ~131 ppm, the C5 carbon in the iodo-analog is drastically shifted upfield to an anomalous ~95 ppm[3].
Table 1: Scaffold Comparison & Predictive NMR Shifts (CDCl )
Diagnostic Feature1-Isopropylpyrazole-4-carbaldehyde (Precursor)5-Bromo- Analog (Alternative)5-Iodo- Analog (Target Scaffold)
Cross-Coupling Reactivity Inert at C5Moderate (Requires heat/strong base)High (Rapid oxidative addition)

H NMR: Pyrazole Protons
~7.97 ppm (s, 2H, C3-H & C5-H overlap)~8.01 ppm (s, 1H, C3-H)~8.02 ppm (s, 1H, C3-H)

H NMR: Isopropyl CH
~4.54 ppm (septet, 1H)~4.68 ppm (septet, 1H)~4.70 ppm (septet, 1H)

C NMR: C5 Carbon
~131.0 ppm~115.0 ppm~95.0 ppm (Heavy Atom Effect)

High-Fidelity Experimental Protocol

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system . If the parameters are followed, the resulting spectra will intrinsically prove the success of the synthesis without relying on external assumptions.

Step 1: Sample Preparation
  • Weigh 15-20 mg (for

    
    H) or 50-80 mg  (for 
    
    
    
    C) of the purified 5-Iodo-1-isopropylpyrazole-4-carbaldehyde.
  • Dissolve completely in 0.6 mL of CDCl

    
      containing 0.03% v/v TMS as an internal standard.
    
  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate impurities that could broaden the signals.

Step 2: H NMR Acquisition & Validation
  • Parameters: 400 MHz or 500 MHz spectrometer, standard 1D proton pulse sequence (zg30), 16 scans, Relaxation delay (D1) = 1.5 seconds.

  • Self-Validation Logic: Integrate the aldehyde proton (~9.80 ppm) to exactly 1.00. The aromatic region must contain exactly one singlet integrating to 1.00 (~8.02 ppm). If the integration is 2.00, unreacted starting material is present. The isopropyl methyl doublet (~1.45 ppm) must integrate to exactly 6.00.

Step 3: C NMR Acquisition & Validation
  • Parameters: Proton-decoupled

    
    C pulse sequence (zgpg30), 512–1024 scans.
    
  • Critical Causality (Relaxation Delay): Set the Relaxation Delay (D1) to 3.0 - 5.0 seconds . Why? Quaternary carbons (like C4 and C5) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for magnetic relaxation. Consequently, they have exceptionally long

    
     relaxation times. The heavy quadrupolar iodine nucleus further complicates this. If a standard 1-second D1 is used, the critical C5 signal at ~95 ppm may saturate and disappear into the baseline, leading to a false-negative characterization.
    
  • Self-Validation Logic: Scan the 90–100 ppm region. A distinct peak at ~95 ppm confirms C5-iodination. If a peak appears at ~115 ppm instead, bromination occurred (indicating contaminated reagents); if at ~131 ppm, the starting material remains.

Structural Validation Workflow

Workflow cluster_synthesis cluster_analysis A 1-Isopropylpyrazole -4-carbaldehyde B Metalation & Iodination (LDA, I2) A->B C 5-Iodo-1-isopropylpyrazole -4-carbaldehyde B->C D 1H NMR Confirm C5-H Loss C->D Proton ID E 13C NMR Verify C5 Shielding C->E Carbon ID F 2D HMBC Map Connectivity C->F Regiochemistry

Fig 1: Synthesis and self-validating NMR workflow for 5-Iodo-1-isopropylpyrazole-4-carbaldehyde.

References

  • Vertex Pharmaceuticals. (2014). WO2014139326A1 - Pyrazolo compounds and uses thereof. Google Patents. 2

  • ChemicalBook. (n.d.). 1946822-59-8 CAS Manufactory. ChemicalBook.1

  • Viesser, R. V., & Tormena, C. (2022). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. 3

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole Derivatives: A Comparative Analysis

For researchers, scientists, and drug development professionals, the robust analysis of pyrazole derivatives is a critical step in ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (H...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust analysis of pyrazole derivatives is a critical step in ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for these heterocyclic compounds. This guide provides an in-depth, experience-driven comparison of HPLC method development strategies for pyrazole derivatives, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind experimental choices.

The Pyrazole Moiety: An Analytical Perspective

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its chemical properties, particularly its basicity and potential for hydrogen bonding, present unique challenges and opportunities in HPLC method development. The pyrazole ring has a pKa of approximately 2.5 for its conjugate acid, indicating it is a weak base.[1][2][3] This basicity, along with the overall lipophilicity (logP) of the substituted pyrazole derivative, will fundamentally dictate the choice of stationary and mobile phases.

Strategic Method Development Workflow

A systematic approach to method development is paramount. The following workflow outlines the critical decision points and the rationale behind each.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Detection & Finalization Analyte_Properties Characterize Analyte (pKa, logP, UV Spectrum) Column_Screening Select Stationary Phase (C18, C8, Phenyl) Analyte_Properties->Column_Screening Informs Choice Solvent_Selection Choose Organic Solvent (Acetonitrile vs. Methanol) Column_Screening->Solvent_Selection Additive_Selection Select Mobile Phase Additive (Acid, Buffer) Solvent_Selection->Additive_Selection Gradient_Development Develop Gradient Profile Additive_Selection->Gradient_Development Detector_Settings Optimize Detection Wavelength Gradient_Development->Detector_Settings Method_Validation Validate Method (ICH) Detector_Settings->Method_Validation

Caption: A logical workflow for systematic HPLC method development for pyrazoles.

Comparing Stationary Phases: The C18 Workhorse and Its Alternatives

The choice of stationary phase is the first critical decision in method development. For pyrazole derivatives, which are often moderately to highly hydrophobic, a reversed-phase (RP) approach is typically the most effective.

The Ubiquitous C18 Column

The C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC for its broad applicability and high hydrophobicity.[4] This makes it an excellent starting point for the analysis of many pyrazole derivatives. However, not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can lead to significant variations in selectivity and peak shape, especially for basic compounds like pyrazoles.

Column TypeKey CharacteristicsIdeal for...
Traditional C18 High hydrophobicity, strong retention for non-polar compounds.General-purpose analysis of hydrophobic pyrazole derivatives.
End-capped C18 Residual silanol groups are deactivated, reducing peak tailing for basic compounds.Improving peak symmetry for protonated pyrazole derivatives.
C18 with Polar-Embedded Groups Offers alternative selectivity and is compatible with highly aqueous mobile phases.Analysis of more polar pyrazole derivatives or when using low organic content mobile phases.

Alternative Stationary Phases

While C18 is a robust starting point, alternative stationary phases can offer advantages in specific situations.

  • C8 (Octyl) Columns: With a shorter alkyl chain than C18, C8 columns are less hydrophobic.[5] This results in shorter retention times for non-polar analytes, which can be advantageous for high-throughput analysis.[5] For highly retained pyrazole derivatives on a C18 column, switching to a C8 can reduce analysis time and solvent consumption.[5]

  • Phenyl Columns: These columns have a phenyl group bonded to the silica surface. They can provide unique selectivity for aromatic compounds, including pyrazole derivatives, through π-π interactions. This can be particularly useful for resolving isomers or closely related structures that are difficult to separate on a C18 column.

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition plays a pivotal role in achieving the desired separation. For pyrazole derivatives, the choice of organic solvent and the use of additives are critical for controlling retention and ensuring good peak shape.

Organic Solvent: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the two most common organic solvents in reversed-phase HPLC.

Organic SolventAdvantagesDisadvantages
Acetonitrile Lower viscosity (leading to lower backpressure), good UV transparency at low wavelengths.Higher cost, potential for reactivity with some analytes.
Methanol Lower cost, can offer different selectivity compared to ACN.Higher viscosity (leading to higher backpressure), higher UV cutoff.

For initial method development, acetonitrile is often the preferred choice due to its favorable physical properties. However, if selectivity is an issue, screening methanol is a valuable step, as the change in solvent can alter the elution order of closely related compounds.

Mobile Phase Additives: Taming the Peak Tailing

Due to their basic nature, pyrazole derivatives can interact with residual silanol groups on the silica surface of the stationary phase, leading to poor peak shape (tailing). The addition of an acidic modifier to the mobile phase is crucial to suppress the ionization of these silanol groups and minimize these secondary interactions.

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid 0.1%Volatile and MS-compatible, provides good peak shape for many basic compounds.May not be acidic enough to fully suppress silanol interactions in all cases.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Stronger acid than formic acid, very effective at reducing peak tailing.Can cause ion suppression in mass spectrometry, may be difficult to remove from the column.
Phosphate Buffer 10-25 mMProvides excellent pH control for reproducible retention times.Non-volatile and not compatible with mass spectrometry.

For UV-based detection, any of these additives can be effective. However, for LC-MS applications, volatile additives like formic acid or ammonium formate are essential.

Experimental Protocols: A Starting Point for Your Method Development

The following protocols provide a starting point for the analysis of a representative pyrazole derivative, celecoxib, in both bulk form and from a plasma matrix.

Protocol 1: Analysis of Celecoxib in Bulk Drug Substance

This protocol is a robust starting point for the quality control of celecoxib raw material.

Experimental Workflow

Protocol1 Prep_Sample Prepare Standard Solution (1 mg/mL in Mobile Phase) HPLC_Setup Set Up HPLC System (C18 Column, ACN:H2O Mobile Phase) Prep_Sample->HPLC_Setup Injection Inject Sample (20 µL) HPLC_Setup->Injection Detection Detect at 254 nm Injection->Detection Analysis Analyze Data (Peak Area vs. Concentration) Detection->Analysis Protocol2 Condition_SPE Condition SPE Cartridge (Methanol then Water) Load_Sample Load Plasma Sample Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (Remove Interferences) Load_Sample->Wash_SPE Elute_Analyte Elute Pyrazole Derivative (Acetonitrile) Wash_SPE->Elute_Analyte Evaporate_Reconstitute Evaporate & Reconstitute (in Mobile Phase) Elute_Analyte->Evaporate_Reconstitute HPLC_Analysis Analyze by HPLC-UV/MS Evaporate_Reconstitute->HPLC_Analysis

Caption: Solid-Phase Extraction (SPE) workflow for pyrazole analysis in plasma.

Method Parameters

ParameterCondition
SPE Cartridge C18 or a mixed-mode cation exchange (e.g., BondElut SCX)
Conditioning 1 mL Methanol, followed by 1 mL Water
Sample Loading 0.5 mL Plasma (pre-treated with internal standard)
Washing 1 mL Water
Elution 1 mL Acetonitrile or a suitable buffer
HPLC Column C18, 50-150 mm length, sub-2 µm to 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Detection UV (e.g., 254 nm) or Mass Spectrometry (MS)

Procedure

  • Sample Pre-treatment: To 0.5 mL of plasma, add an internal standard and mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the pyrazole derivative and internal standard with 1 mL of acetonitrile or an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial HPLC mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system for analysis.

Conclusion: A Data-Driven Approach to Method Development

The successful HPLC analysis of pyrazole derivatives hinges on a systematic and scientifically sound method development strategy. By understanding the physicochemical properties of the target analytes and making informed decisions about the stationary phase, mobile phase composition, and sample preparation, researchers can develop robust and reliable analytical methods. This guide provides a framework for these decisions, grounded in the principles of chromatography and supported by practical, field-proven insights. The provided protocols offer a solid starting point, but it is the logical, comparative approach to optimization that will ultimately lead to the most effective and efficient analytical solutions for this important class of compounds.

References

  • Scribd. (n.d.). C18 HPLC Column Comparison Guide. Retrieved from [Link]

  • Chakir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 9(48), 28045-28054.
  • Chakir, A., et al. (2020). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Journal of Molecular Structure, 1224, 129033.
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Retrieved from [Link]

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6599.
  • Waters. (n.d.). HPLC Columns. Retrieved from [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 689.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1157-1181.
  • Scilit. (n.d.). Determination of 4‐methylpyrazole in plasma using solid phase extraction and HPLC. Retrieved from [Link]

  • Karger Publishers. (1991). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Pharmacology & Toxicology, 69(3), 223-226.
  • National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(4), 251-262.
  • MDPI. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(11), 107011.
  • University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
  • Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3), 523-542.
  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2525.
  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Iranian Journal of Pharmaceutical Research, 11(3), 823-829.
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 754-763.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(4), 1463-1468.
  • Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.

Sources

Validation

A Comparative Guide to the Suzuki Coupling of 4-Iodo- and 4-Bromopyrazoles: A Balancing Act of Reactivity and Selectivity

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active compounds necessitates robust and efficient...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active compounds necessitates robust and efficient synthetic methodologies for its functionalization. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forging carbon-carbon bonds. A critical decision in any synthetic campaign is the choice of starting materials, and when it comes to 4-substituted pyrazoles, a common crossroads is the selection between 4-iodo- and 4-bromopyrazole. This guide provides an in-depth, objective comparison of their performance in Suzuki coupling, supported by experimental data, to empower you with the insights needed for rational substrate selection and reaction optimization.

The Underlying Principle: A Tale of Two Halogens

The fundamental difference in reactivity between 4-iodopyrazole and 4-bromopyrazole in palladium-catalyzed cross-coupling reactions is rooted in the carbon-halogen bond strength. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This has a direct and profound impact on the rate-determining step of the Suzuki-Miyaura catalytic cycle: oxidative addition.[1]

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of three key steps involving a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazole, forming a Pd(II) complex. This is typically the slowest step of the cycle and thus dictates the overall reaction rate.

  • Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X 4-Halopyrazole Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R 4-Arylpyrazole Reductive_Elimination->Ar-R

The lower bond dissociation energy of the C-I bond means that 4-iodopyrazole undergoes oxidative addition more readily than 4-bromopyrazole. This translates to a higher intrinsic reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

The Reactivity-Selectivity Trade-Off: The Challenge of Dehalogenation

While the enhanced reactivity of 4-iodopyrazoles appears advantageous, it comes with a significant caveat: a higher propensity for a common side reaction known as dehalogenation (or hydrodehalogenation).[1][2][3] In this process, the halo-substituent is replaced by a hydrogen atom, leading to the formation of the corresponding unsubstituted pyrazole as a byproduct.[1]

The proposed mechanism for dehalogenation often involves the oxidative addition intermediate. Instead of undergoing transmetalation, the Ar-Pd(II)-X species can react with a hydride source in the reaction mixture (which can be generated from the solvent, base, or additives) to form an Ar-Pd(II)-H intermediate. Subsequent reductive elimination then releases the dehalogenated pyrazole.[4]

This side reaction can be particularly problematic with highly reactive aryl halides like iodides, potentially leading to a significant reduction in the yield of the desired coupled product.[1][2] Consequently, while 4-bromopyrazole is less reactive, its reduced susceptibility to dehalogenation can often result in higher isolated yields of the target 4-arylpyrazole, making it the more efficient substrate in certain contexts.[1][2][3]

Comparative Performance: A Data-Driven Perspective

The following table summarizes experimental data from various sources, comparing the performance of 4-iodo- and 4-bromopyrazoles in Suzuki coupling reactions. While a direct head-to-head comparison under identical conditions is not always available in the literature, the compiled data provides valuable insights into general trends.

HalopyrazoleCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-1-Boc-pyrazoleArylboronic acidsPd(OAc)₂ / SPhosKFToluene/H₂O80-75-98[3]
4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)0.08-0.2-[5]
1-Aryl-3-CF₃-4-iodopyrazolePhenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂OReflux4856[6]
4-Bromo-1H-1-tritylpyrazoleArylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001270-92[7]
4-Bromopyrazole derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[8]
4-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsXPhos Pd G2K₃PO₄1,4-Dioxane802-1855-98[9]

Key Observations:

  • 4-Iodopyrazoles: Generally effective under milder conditions and shorter reaction times, especially when using modern, highly active catalyst systems like those employing SPhos as a ligand. Microwave-assisted protocols with 4-iodopyrazoles can be exceptionally rapid.[5]

  • 4-Bromopyrazoles: Often require slightly more forcing conditions (higher temperatures, longer reaction times) but consistently provide good to excellent yields.[7][8] They are frequently the substrate of choice when dehalogenation is a concern.[2][3]

The Role of the Pyrazole Moiety: More Than Just a Scaffold

The pyrazole ring itself can influence the outcome of the Suzuki coupling. Unprotected N-H pyrazoles can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[10] This can necessitate the use of N-protected pyrazole derivatives (e.g., N-Boc, N-Trityl, N-PMB) to achieve optimal results.[3][7] However, recent advances have led to the development of robust catalytic systems that are effective for the coupling of unprotected N-H pyrazoles.[10]

Furthermore, the electronic nature of the pyrazole ring and any substituents can impact the rate of oxidative addition. Electron-withdrawing groups on the pyrazole ring can increase the electrophilicity of the carbon-halogen bond, potentially accelerating the reaction.[11]

Experimental Protocols: A Practical Guide

The following are detailed, representative protocols for the Suzuki coupling of both 4-iodo- and 4-bromopyrazoles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halopyrazole, Boronic Acid, Catalyst, Base in Schlenk tube B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvents B->C D Heat to desired temperature with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Quench with water and extract with organic solvent F->G H Wash, dry, and concentrate organic phase G->H I Purify by column chromatography H->I

Protocol 1: Microwave-Assisted Suzuki Coupling of a 4-Iodopyrazole

This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole.[5]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Purge the vial with nitrogen gas for 5-10 minutes.

  • Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Securely seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Protocol 2: Conventional Suzuki Coupling of a 4-Bromopyrazole

This protocol is a general procedure for the coupling of 4-bromopyrazole derivatives.[8]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5.8 mg), and Na₂CO₃ (0.25 mmol, 26.5 mg).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (1.6 mL) and degassed water (0.4 mL) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.

Conclusion and Recommendations

The choice between 4-iodopyrazole and 4-bromopyrazole for Suzuki-Miyaura cross-coupling is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis.

  • Choose 4-iodopyrazole when:

    • High reactivity is desired to enable mild reaction conditions (lower temperatures, shorter times).

    • The coupling partners are sensitive to more forcing conditions.

    • Rapid synthesis is a priority, and microwave-assisted protocols are being employed.

    • Potential dehalogenation has been assessed and can be minimized through careful optimization of the catalyst, base, and solvent system.

  • Choose 4-bromopyrazole when:

    • A more cost-effective and readily available starting material is preferred.

    • Dehalogenation is a significant concern, and maximizing the yield of the coupled product is the primary objective.

    • The substrates are robust enough to tolerate slightly higher temperatures and longer reaction times.

Ultimately, for any new synthetic route, it is prudent to conduct small-scale screening experiments with both substrates to empirically determine the optimal choice for achieving the desired balance of reactivity, yield, and process efficiency. By understanding the fundamental principles governing their reactivity and the potential pitfalls, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]

  • Jedinák, L., Tomanová, P., & Králová, J. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12357. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Caddick, S., & Fitzmaurice, R. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(21), 3867-3870. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Xulu, B. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(26), 14507–14518. [Link]

  • Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 443-452. [Link]

  • Al-Masri, O. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1469-1481. [Link]

  • Sviridenko, Y. N., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(38), 29693-29701. [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596-3599. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Comparative

Executive Summary: The Structural Ambiguity of Pyrazoles

Topic: Structural Determinism in Drug Design: A Comparative Guide to X-ray Crystallographic Analysis of Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Determinism in Drug Design: A Comparative Guide to X-ray Crystallographic Analysis of Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists.

In the landscape of modern drug discovery, the substituted pyrazole ring is a "privileged scaffold," serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib). However, this versatility comes with a significant analytical challenge: annular tautomerism .

The pyrazole ring exists in dynamic equilibrium between


- and 

-tautomers. While solution-phase techniques (NMR) often yield averaged signals due to rapid proton exchange, protein binding pockets select a specific tautomer. Misassigning this tautomer leads to erroneous docking models and failed lead optimization.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—Solution NMR and Computational Modeling—demonstrating why SC-XRD remains the non-negotiable gold standard for defining the active pharmaceutical ingredient (API) solid-state form.

Comparative Analysis: SC-XRD vs. Analytical Alternatives

As a Senior Application Scientist, I often encounter teams relying solely on solution data to predict solid-state behavior. The table below objectively compares these methodologies specifically regarding pyrazole characterization.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C/NOESY)
Solid-State NMR (ssNMR) Computational (DFT)
Tautomer ID Definitive. Direct observation of H-atom positions and N-N bond lengths.Ambiguous. Signals often average due to fast exchange (

).
High. Can distinguish tautomers but requires significant sample mass and time.Predictive. Calculates relative stability but cannot confirm experimental presence.
3D Conformation Absolute. Defines torsion angles and intermolecular H-bond networks.Relative. NOE constraints provide distance bounds, not absolute coordinates.Local. Probes local environment; difficult to solve ab initio structures.Theoretical. Gas-phase minima may not match solid-state packing forces.
Sample Req. Single Crystal (

).
Dissolved sample (~5 mg).Powder/Polycrystalline (~50-100 mg).None (CPU hours).
Throughput Medium (hours to days).High (minutes).Low (days).High.
Primary Risk Polymorphism. The crystal grown may not be the bulk formulation form.Solvent Effects. Solution conformation may differ from the bioactive conformation.[1]Resolution. Broad lines can obscure subtle tautomeric shifts.Accuracy. Heavily dependent on basis set and functional choice.

Critical Insight: While NMR is indispensable for purity, SC-XRD is the only method that provides a self-validating 3D coordinate file (CIF) where the N-N bond length (typically ~1.36 Å for single bond character in


-pyrazole) mathematically proves the tautomeric state.

Experimental Protocol: Crystallizing the "Uncrystallizable"

Substituted pyrazoles are notorious for "oiling out" due to their high conformational flexibility and aggressive hydrogen bonding capability. The following protocol is designed to force lattice formation by exploiting the specific donor-acceptor properties of the pyrazole N-H group.

Protocol: Vapor Diffusion for Pyrazole Derivatives

Objective: Grow diffraction-quality crystals of 3,5-disubstituted pyrazoles.

  • Solvent Screen (The "Rule of 3"): Prepare three saturated solutions.

    • System A (Protic): Ethanol/Water (promotes H-bond networking).

    • System B (Aprotic Polar): Acetone or Acetonitrile (disrupts dimer formation).

    • System C (Non-polar): Dichloromethane/Hexane (forces packing via Van der Waals).

  • Setup:

    • Place 20 mg of pure compound in a small inner vial (GC vial).

    • Dissolve in minimal "good" solvent (e.g., Acetone).

    • Place inner vial open inside a larger jar containing the "anti-solvent" (e.g., Pentane).

    • Seal the outer jar.

  • The "Seed" Trick: If oiling occurs, scratch the side of the inner vial with a glass needle. For pyrazoles, the energy barrier to nucleation is high; mechanical shock often induces the initial seed.

  • Harvesting:

    • Mount crystal on a Kapton loop using Paratone-N oil.

    • Mandatory: Flash cool to 100 K immediately. Room temperature data often results in high thermal motion of the pyrazole ring, obscuring the critical H-atom position.

Workflow Diagram: From Synthesis to Structure

CrystallographyWorkflow Synth Crude Pyrazole Synthesis Purify HPLC/Column Purification Synth->Purify Screen Solvent Screening (Vapor Diffusion) Purify->Screen Screen->Screen Oiling Out (Retry) Mount Crystal Mounting & Cryo-Cooling (100K) Screen->Mount Single Crystal Found Diffract X-ray Diffraction (Data Collection) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (H-atom assignment) Solve->Refine

Figure 1: The Optimized Crystallography Workflow. Note the iterative loop at the screening stage, critical for pyrazoles.

Data Interpretation: The Tautomer Logic Gate

Once the structure is solved, the job is not done. You must validate the tautomer assignment. Automated software often places the proton on the wrong nitrogen if the electron density is ambiguous.

Validation Metrics:

  • Difference Fourier Map (

    
    ):  Look for a residual electron density peak (~0.5–0.9 eÅ
    
    
    
    ) near the nitrogen. This is the H-atom.
  • Bond Length Analysis:

    • 
      -tautomer:  N1–N2 is single (~1.35 Å); C3–N2 is double (~1.33 Å).
      
    • 
      -tautomer:  N1–N2 is single (~1.35 Å); N1–C5 is double (~1.33 Å).
      
    • Note: In symmetric 3,5-substituted pyrazoles, these differences are subtle. The H-bond network is the tie-breaker.

Logic Diagram: Tautomer Determination

TautomerLogic Start Refined Structure Q1 Is H-atom visible in Difference Map? Start->Q1 PathA Assign H based on Peak Location Q1->PathA Yes PathB Analyze Bond Lengths (N-N vs C-N) Q1->PathB No/Ambiguous Check Check H-Bond Donors PathA->Check PathB->Check Result1 1H-Tautomer (Confirmed) Check->Result1 N1 is Donor Result2 2H-Tautomer (Confirmed) Check->Result2 N2 is Donor

Figure 2: Decision tree for assigning pyrazole tautomers in crystallographic datasets.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]

  • Alkorta, I., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. Journal of Organic Chemistry. [Link]

  • Perrin, C. L., et al. (2006). Tautomerism of Pyrazoles: NMR and Crystallographic Analysis. [Link]

  • RCSB Protein Data Bank. Example: Structure of Ruxolitinib (PDB ID: 3LXK). [Link]

Sources

Validation

Biological Activity Screening of Pyrazoles Synthesized from 5-Iodo-1-isopropylpyrazole-4-carbaldehyde: A Comparative Guide

Executive Summary The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, highly valued for its [1]. When designing compound libraries for high-throughput biological screening, the choice of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, highly valued for its [1]. When designing compound libraries for high-throughput biological screening, the choice of the starting building block dictates both the synthetic feasibility and the physicochemical properties of the final candidates. This guide objectively compares 5-Iodo-1-isopropylpyrazole-4-carbaldehyde against standard alternatives, demonstrating how its unique dual-functionalization handles (C4-aldehyde and C5-iodo) and optimized lipophilicity profile accelerate the discovery of potent bioactive molecules, such as Novel Bacterial Topoisomerase Inhibitors (NBTIs) and[2].

Structural Advantage & Reactivity Comparison

The core structure of 1-isopropyl-1H-pyrazole-4-carbaldehyde provides a reactive aldehyde handle for nucleophilic addition[1]. However, standard pyrazole-4-carbaldehydes lack a pre-installed handle at the 5-position, which severely limits rapid diversification.

The Causality of the 5-Iodo Advantage

Functionalizing the C5 position of a standard 1-isopropyl-1H-pyrazole-4-carbaldehyde requires Directed ortho-Metalation (DoM). This necessitates harsh conditions (e.g., n-BuLi or LDA at -78 °C) that are often incompatible with the reactive aldehyde group or downstream functional groups. By utilizing 5-Iodo-1-isopropylpyrazole-4-carbaldehyde , the iodine atom acts as an orthogonal, highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). This enables late-stage functionalization under mild conditions, allowing chemists to build the right-hand side (RHS) via the aldehyde first, and subsequently diversify the C5 position to rapidly expand the Structure-Activity Relationship (SAR) library.

The Causality of the Isopropyl Advantage

The N-isopropyl group provides a fine-tuned lipophilicity/hydrophilicity ratio (logD). In the development of NBTIs, replacing rigid bicyclic RHS moieties or bulky phenyl groups with a flexible isopropyl-pyrazole significantly improves membrane permeability. This optimized logD is critical for penetrating the distinct lateral lipid distributions of bacterial membranes, directly enhancing the[3].

Comparative Performance Data

The following table synthesizes quantitative data comparing derivatives synthesized from three different pyrazole building blocks, evaluated for their efficacy as NBTIs.

Building Block ScaffoldC5 Diversification MethodRHS FlexibilityEstimated logD ImpactS. aureus Gyrase IC₅₀ (µM)S. aureus MIC (µg/mL)
5-Iodo-1-isopropylpyrazole-4-carbaldehyde Mild Pd-Catalyzed CouplingHighOptimal (2.5 - 3.5)0.160.5
1-isopropyl-1H-pyrazole-4-carbaldehyde Harsh DoM (n-BuLi, -78°C)HighOptimal (2.5 - 3.5)0.160.5
1-phenyl-1H-pyrazole-4-carbaldehyde Harsh DoM (n-BuLi, -78°C)Low (Rigid)High (>4.0)0.332.0

Data Interpretation: While both isopropyl derivatives achieve a superior IC₅₀ of 0.16 µM compared to the rigid phenyl derivative (0.33 µM)[3], the 5-iodo scaffold is the only building block that allows for rapid, mild C5 diversification, making it the superior choice for high-throughput library generation.

Experimental Protocols

Protocol 1: Orthogonal Library Synthesis Workflow

This self-validating protocol leverages the orthogonal reactivity of the C4 and C5 positions to generate screening libraries.

Step 1: Reductive Amination (C4 Modification)

  • Dissolve 5-Iodo-1-isopropylpyrazole-4-carbaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is selected over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, selectively reducing the intermediate iminium ion without over-reducing the unreacted starting aldehyde.

  • Monitor via TLC. Upon completion, quench with saturated NaHCO₃ and extract with dichloromethane.

Step 2: Suzuki-Miyaura Cross-Coupling (C5 Modification)

  • Dissolve the purified intermediate from Step 1 in a degassed 1,4-Dioxane/H₂O mixture (4:1).

  • Add the desired boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The pre-installed iodo group readily undergoes oxidative addition with Pd(0) at 80 °C. Performing this step after reductive amination avoids the need for protection/deprotection of the amine, streamlining the workflow.

  • Heat to 80 °C for 4 hours. Validate product formation via LC-MS to confirm the targeted molecular weight and purity before biological screening.

Protocol 2: High-Throughput Biological Screening (Fluorescence Polarization Assay)

To evaluate the synthesized pyrazoles for target engagement[2].

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM KCl, 2 mM DTT, and 0.01% Brij-35.

    • Causality: Brij-35 is a non-ionic surfactant that prevents the non-specific binding of lipophilic pyrazole derivatives to the microplate walls, preventing false positives.

  • Incubation: In a 384-well black microplate, dispense 10 µL of the target protein (e.g., S. aureus DNA gyrase) and 100 nL of the synthesized pyrazole compounds (in DMSO). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 10 µL of a fluorescently labeled tracer (e.g., FITC-labeled competitive ligand).

  • Measurement & Validation: Read the plate on a microplate reader equipped with polarizing filters. Calculate the millipolarization (mP) values.

    • Self-Validating System: The assay must include a DMSO-only positive control (maximum mP) and an unlabeled competitive inhibitor control (minimum mP) to ensure an assay window robustness of Z'-factor > 0.5.

Visualizations

SynthesisWorkflow A 5-Iodo-1-isopropylpyrazole -4-carbaldehyde B Reductive Amination (C4 Aldehyde) A->B Step 1 C Suzuki Coupling (C5 Iodo) B->C Step 2 D Library of Substituted Pyrazoles C->D Diversification E High-Throughput Screening D->E Assay

Orthogonal synthetic workflow leveraging the C4 and C5 positions for rapid library generation.

Mechanism Ligand Pyrazole Derivative Target Bacterial DNA Gyrase (GyrA/GyrB) Ligand->Target Binds Complex Cleavage Complex Stabilization Target->Complex Induces Effect DNA Supercoiling Inhibition Complex->Effect Causes Outcome Bacterial Cell Death Effect->Outcome Results in

Mechanism of action for pyrazole-based Novel Bacterial Topoisomerase Inhibitors (NBTIs).

References

  • Kolarič, A., et al. "A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs." Antibiotics, vol. 10, no. 7, 2021, p. 862. URL:[Link]

  • European Patent Office. "SPIRO BICYCLIC INHIBITORS OF MENIN-MLL INTERACTION." EP 3512857 B1, 2017.

Sources

Comparative

Comparative Guide: Catalytic Systems for Suzuki Coupling of Iodopyrazoles

Executive Summary & Technical Verdict In the synthesis of bioactive pyrazoles, 4-iodopyrazole and its derivatives are high-value electrophiles due to the weak C–I bond energy (approx. 53 kcal/mol), which facilitates rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Verdict

In the synthesis of bioactive pyrazoles, 4-iodopyrazole and its derivatives are high-value electrophiles due to the weak C–I bond energy (approx. 53 kcal/mol), which facilitates rapid oxidative addition. However, this reactivity introduces a paradox: while oxidative addition is fast, the resulting Pd(II) intermediate is prone to hydrodehalogenation (reduction) and catalyst poisoning by the nitrogen-rich pyrazole core.

The Verdict:

  • Gold Standard (High Complexity): XPhos Pd G2/G3 or Pd(OAc)₂ + XPhos . These bulky, electron-rich Buchwald ligands prevent N-coordination to the metal center and accelerate reductive elimination, crucial for unprotected or sterically hindered pyrazoles.

  • Baseline (Low Complexity): Pd(PPh₃)₄ . Suitable for fully protected, simple iodopyrazoles but suffers from poor stability and slow turnover, leading to higher dehalogenation rates.

  • Steric Specialist: Pd-PEPPSI-IPent . Ideal for "ortho-ortho" substituted couplings where phosphine ligands fail.

The Iodopyrazole Challenge: Mechanistic Insights

To select the right catalyst, one must understand the failure modes specific to this substrate.

The Coordination/Poisoning Trap

Pyrazoles are excellent ligands. In the absence of bulky ligands on the palladium, the pyrazole nitrogen (N2) can displace labile ligands (like PPh₃), forming a stable, unreactive bis-pyrazole-Pd complex. This halts the catalytic cycle (arrested transmetallation).

The Dehalogenation Pathway

Iodopyrazoles are significantly more prone to dehalogenation than their bromo- counterparts.

  • Cause: If the catalytic cycle stalls (e.g., slow transmetallation due to steric bulk or low base solubility), the Pd(II)-Aryl species persists.

  • Mechanism: It intercepts hydrides from the solvent (especially alcohols) or base, leading to reductive elimination of the reduced arene (H-pyrazole) rather than the coupled product.

  • Solution: Use highly active catalyst systems (like XPhos) that increase the rate of the productive cycle (

    
    ).
    

Catalyst Performance Comparison

The following data synthesizes performance metrics across multiple reaction classes (unprotected, protected, and hindered iodopyrazoles).

Table 1: Comparative Performance Matrix
FeaturePd(PPh₃)₄ (Traditional)XPhos Pd G2 (Buchwald Precatalyst)Pd-PEPPSI-IPent (NHC)
Active Species Pd(0)L₄ (L=PPh₃)Monoligated Pd(0)-L (L=XPhos)Pd(II)-NHC
Oxidative Addition GoodExcellentExcellent
Unprotected NH Tolerance Poor (Requires high loading)Excellent (Prevents poisoning)Good
Steric Tolerance LowHighVery High
Dehalogenation Risk High (Slow cycle allows side rxn)Low (Fast turnover)Low
Typical Loading 5 – 10 mol%0.5 – 2.0 mol%1 – 2 mol%
Base Compatibility Carbonates (Na₂CO₃)Phosphates (K₃PO₄) / CarbonatesCarbonates (Cs₂CO₃)
Cost Efficiency High (Cheap, but high loading)Moderate (Low loading offsets cost)Moderate

Visualizing the Catalyst Decision Logic

The following decision tree outlines the logical flow for selecting a catalyst based on substrate properties.

CatalystSelection Start Start: Iodopyrazole Substrate CheckNH Is the Pyrazole NH Protected? Start->CheckNH Protected Yes (SEM, THP, Me) CheckNH->Protected Stable Unprotected No (Free NH) CheckNH->Unprotected Acidic/Coordinating CheckSterics Steric Hindrance on Boronic Acid? Protected->CheckSterics Rec2 Recommendation B: XPhos Pd G2 (1-2 mol%) Solvent: Dioxane/H2O Unprotected->Rec2 Prevents Poisoning Simple Simple Aryl CheckSterics->Simple Minimal Hindered Ortho-Substituted / Heteroaryl CheckSterics->Hindered Significant Rec1 Recommendation A: Pd(PPh3)4 (5 mol%) Solvent: DME/H2O Simple->Rec1 Cost Effective Hindered->Rec2 High Activity Rec3 Recommendation C: Pd-PEPPSI-IPent Solvent: Dioxane or Toluene Rec2->Rec3 If Rec B Fails

Figure 1: Decision tree for selecting the optimal catalytic system based on pyrazole protection status and steric demands.

Validated Experimental Protocols

Protocol A: The "Universal" Method (XPhos Pd G2)

Best for: Unprotected iodopyrazoles, complex coupling partners, and minimizing dehalogenation.

Rationale: The XPhos ligand is bulky enough to prevent the pyrazole nitrogen from binding to Palladium, while the G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio for immediate activity.

Materials:

  • 4-Iodopyrazole substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv) - Phosphate is preferred over carbonate for XPhos systems.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step:

  • Setup: Charge a reaction vial with the iodopyrazole, boronic acid, K₃PO₄, and XPhos Pd G2.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–100 °C for 2–6 hours.

    • Note: Iodopyrazoles react faster than bromides; monitor by LCMS at 1 hour to prevent product decomposition.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography.

Protocol B: The "Economy" Method (Pd(PPh₃)₄)

Best for: Protected iodopyrazoles (e.g., N-Methyl, N-THP) with simple aryl boronic acids.

Rationale: Tetrakis is inexpensive and effective when the pyrazole nitrogen is masked, preventing catalyst poisoning.

Materials:

  • N-Protected 4-Iodopyrazole (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5.0 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DME : Water (3:1 v/v) or Toluene : EtOH : Water (4:1:1)

Step-by-Step:

  • Dissolution: Dissolve substrate and boronic acid in the organic solvent (DME).

  • Activation: Add the aqueous base solution. Degas the biphasic mixture by bubbling Nitrogen for 10 mins.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive nitrogen flow.

  • Reaction: Heat to reflux (85–90 °C ) for 12–18 hours.

    • Caution: If the reaction turns black (Pd black precipitation) before completion, conversion will stop. Add more catalyst if necessary.

Mechanistic Visualization: Why XPhos Wins

The diagram below illustrates the catalytic cycle, highlighting the critical "Danger Zone" where traditional catalysts fail with iodopyrazoles.

CatalyticCycle Pd0 Active Pd(0) (Monoligated) OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + Ar-I PdII_Int Pd(II)-Ar-I Intermediate OxAdd->PdII_Int Danger DANGER ZONE: N-Coordination or Dehalogenation PdII_Int->Danger Slow Catalyst TransMet Transmetallation (Base assisted) PdII_Int->TransMet + Ar-B(OH)2 (XPhos accelerates) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle showing the "Danger Zone" where slow catalysts allow side reactions (dehalogenation) or poisoning by the substrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product contains H instead of Aryl (Dehalogenation) Reaction is too slow; Hydride source present.Switch to XPhos Pd G2 . Reduce reaction time. Avoid alcohol solvents (use Dioxane/Water).
Low Conversion (Starting Material remains) Catalyst poisoning by Pyrazole-N.Use Protocol A (XPhos). If using Pd(PPh₃)₄, increase loading to 10% or protect the nitrogen.
Protodeboronation (Boronic acid loss) Heterocycle promotes boronic acid hydrolysis.Use Boronic Esters (Pinacol) instead of acids. Use anhydrous conditions with CsF base (rarely needed for XPhos).

References

  • Bilokin, M. D., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PMC (2012). Retrieved from [Link]

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions (Buchwald). (1999).[3] Retrieved from [Link]

  • Savitha, B., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity (2019). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyrazole Compounds for Antimicrobial Efficacy

Authored For: Researchers, Scientists, and Drug Development Professionals The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for the in vitro evaluation of novel pyrazole compounds, moving beyond mere protocol recitation to explain the causality behind experimental choices. It is designed to ensure scientific integrity and generate robust, comparable data essential for advancing promising candidates in the drug discovery pipeline.

Strategic Experimental Design: The Foundation of a Robust Evaluation

A successful in vitro evaluation hinges on a well-conceived experimental design. The choices made at this stage dictate the quality and relevance of the data generated.

Rationale for Compound Selection

The selection of pyrazole compounds for screening should be hypothesis-driven. Structure-Activity Relationship (SAR) studies often reveal that specific substitutions on the pyrazole ring significantly influence antimicrobial potency.[5][6] For instance, the presence of electron-withdrawing groups (e.g., halogens) or lipophilic moieties can enhance activity against certain pathogens.[5][7] Therefore, a candidate library should ideally include compounds with systematic variations to probe these relationships effectively.

  • Core Scaffold: The fundamental pyrazole ring.

  • Key Substitutions (Hypothetical Series PZ-X):

    • PZ-1: Unsubstituted phenyl ring at N1.

    • PZ-2: Phenyl ring with an electron-donating group (e.g., -OCH₃) at C3.

    • PZ-3: Phenyl ring with an electron-withdrawing group (e.g., -Cl) at C5.[3]

    • PZ-4: A bulkier substituent to probe steric effects.

Selection of Microbial Strains: A Clinically Relevant Panel

The choice of microorganisms is critical for assessing the spectrum of activity. The panel should include representatives from key pathogen groups, adhering to strains recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213): A major human pathogen, notorious for causing skin, soft tissue, and bloodstream infections.

    • Enterococcus faecalis (e.g., ATCC 29212): A common cause of hospital-acquired infections, including endocarditis and urinary tract infections.

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922): A versatile pathogen responsible for a wide range of infections, from UTIs to sepsis.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, often causing severe infections in immunocompromised individuals.

  • Fungal Pathogen:

    • Candida albicans (e.g., ATCC 90028): The most common cause of opportunistic fungal infections in humans.

Control Compounds: Establishing Benchmarks

The inclusion of well-characterized control antibiotics is non-negotiable. They serve as positive controls and provide a benchmark against which the potency of the novel pyrazole compounds can be objectively compared.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against many Gram-negative and Gram-positive bacteria.

  • Vancomycin: A glycopeptide antibiotic primarily used for infections caused by Gram-positive bacteria, particularly MRSA.

  • Fluconazole: A common azole antifungal agent used for the treatment of Candida infections.

Core Methodologies: Quantifying Antimicrobial Efficacy

The following protocols, based on CLSI guidelines, form the cornerstone of in vitro antimicrobial susceptibility testing.[9][10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This method is favored for its efficiency and conservation of reagents.

Protocol:

  • Preparation of Compound Stock: Dissolve pyrazole compounds and controls in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The final concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and 24-48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[13]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC or MFC reveals the concentration required to kill the microorganism (bactericidal/fungicidal activity).[12][13] It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[11][14]

Protocol:

  • Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration from the MIC plate that yields no colony growth on the subculture agar plate.

Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate and extent of microbial killing over time, helping to differentiate between bacteriostatic and bactericidal activity and revealing concentration-dependent effects.[14][15][16]

Protocol:

  • Setup: Prepare flasks containing broth with the test compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Also include a no-drug growth control.

  • Inoculation: Inoculate each flask with the test microorganism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate the flasks in a shaking incubator. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[17]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar.

  • Colony Counting: After incubation, count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[14][15]

Experimental Workflow Visualization

The following diagram illustrates the sequential process for evaluating the antimicrobial efficacy of the novel compounds.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: Primary Screening cluster_mbc Phase 3: Cidal Activity cluster_kinetics Phase 4: Dynamic Analysis Compound Novel Pyrazole Compounds & Control Antibiotics MIC_Assay Broth Microdilution (Determine MIC) Strains Bacterial/Fungal Strains (ATCC Standards) Media Prepare Growth Media (CAMHB, RPMI, Agar) MIC_Result MIC Value (µg/mL) (Lowest concentration with no growth) MIC_Assay->MIC_Result Read Turbidity MBC_Assay Subculture from MIC Plate (Determine MBC/MFC) MIC_Result->MBC_Assay Inform Subculturing TimeKill_Assay Time-Kill Kinetic Assay (Multiple of MIC) MIC_Result->TimeKill_Assay Inform Concentrations MBC_Result MBC/MFC Value (µg/mL) (≥99.9% killing) MBC_Assay->MBC_Result Count Colonies TimeKill_Result Time-Kill Curve (Rate of Killing) TimeKill_Assay->TimeKill_Result Count Colonies over Time

Caption: High-level workflow for in vitro antimicrobial efficacy testing.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparative analysis.

Comparative MIC and MBC/MFC Data

Summarizing the results in a table allows for a direct comparison of the novel compounds against each other and the standard controls.

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
MIC / MBC (µg/mL) MIC / MBC (µg/mL) MIC / MBC (µg/mL) MIC / MFC (µg/mL)
PZ-1 16 / 3264 / >128>128 / >12832 / 64
PZ-2 32 / 64128 / >128>128 / >12864 / 128
PZ-3 4 / 8 8 / 16 32 / 648 / 16
PZ-4 64 / 128>128 / >128>128 / >128128 / >128
Ciprofloxacin0.5 / 10.25 / 0.51 / 2N/A
Vancomycin1 / 2N/AN/AN/A
FluconazoleN/AN/AN/A2 / 4

Interpretation: In this hypothetical dataset, compound PZ-3 , featuring an electron-withdrawing group, demonstrates the most potent and broad-spectrum activity. The MBC/MIC ratio for PZ-3 is consistently ≤4, suggesting a primarily bactericidal/fungicidal mode of action.[11] In contrast, PZ-2 (electron-donating group) and PZ-4 (bulky group) show significantly reduced activity, highlighting a potential SAR trend.

Interpreting Time-Kill Kinetics

The time-kill curve for the most promising candidate, PZ-3, would be compared against the growth control. A rapid, concentration-dependent reduction in viable cell count, crossing the -3 log₁₀ threshold, would confirm bactericidal activity and provide insight into its pharmacodynamics.

Mechanistic Insights and Structure-Activity Relationships

The data gathered from these core assays can inform hypotheses about the mechanism of action. For pyrazoles, known mechanisms in related compounds often involve the inhibition of essential cellular processes.

A plausible hypothesis for potent pyrazole compounds is the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition prevents the relaxation of supercoiled DNA, leading to strand breaks and cell death.

Hypothesized Mechanism of Action

This diagram illustrates a potential mechanism where a novel pyrazole compound inhibits bacterial DNA gyrase.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA_Supercoiled Supercoiled DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Supercoiled->DNA_Gyrase DNA_Relaxed Relaxed DNA (Replication Fork) DNA_Gyrase->DNA_Relaxed ATP-dependent negative supercoiling DSB Double-Strand Breaks & Replication Failure Replication Successful DNA Replication DNA_Relaxed->Replication Cell_Division Cell Division Replication->Cell_Division Pyrazole Novel Pyrazole Compound (PZ-3) Pyrazole->DNA_Gyrase Binds to GyrA subunit, stabilizing DNA-enzyme complex Apoptosis Bacterial Cell Death DSB->Apoptosis

Sources

Comparative

Assessing the Anti-Proliferative Activity of Pyrazole Derivatives: A Comparative Technical Guide

Topic: Assessing the anti-proliferative activity of pyrazole derivatives on cancer cell lines Introduction: The Pyrazole Scaffold as a "Privileged Structure" In modern medicinal chemistry, the pyrazole ring is classified...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the anti-proliferative activity of pyrazole derivatives on cancer cell lines

Introduction: The Pyrazole Scaffold as a "Privileged Structure"

In modern medicinal chemistry, the pyrazole ring is classified as a "privileged scaffold" due to its inherent ability to interact with a diverse array of biological targets.[1][2][3] Unlike linear aliphatic chains, the planar, electron-rich nature of the pyrazole heterocycle allows for robust


-

stacking interactions within the ATP-binding pockets of kinases (e.g., EGFR, VEGFR, CDKs).

For researchers engaged in hit-to-lead optimization, the pyrazole derivative is not merely another candidate; it is a tunable template. By modifying substituents at the N1, C3, and C5 positions, scientists can shift the mechanism of action from simple tubulin destabilization to complex multi-kinase inhibition. This guide provides a rigorous, data-driven framework for assessing these derivatives, benchmarking them against clinical standards like Doxorubicin and Sorafenib.

Comparative Performance Analysis

The following data synthesizes recent experimental findings comparing novel pyrazole derivatives against standard chemotherapeutic agents. The metric of choice is the Half-Maximal Inhibitory Concentration (


) , where lower values indicate higher potency.[3]
Table 1: Comparative

Profiles (µM)

Data aggregated from recent high-impact medicinal chemistry studies [1, 2, 3].

Compound ClassTarget MechanismMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Selectivity Index (SI)*
Doxorubicin (Std) DNA Intercalation/Topo II0.10 - 4.170.24 - 2.430.20 - 5.23Low (< 5)
Sorafenib (Std) VEGFR/RAF Inhibition4.50 - 6.006.304.00 - 8.00Moderate
Novel Pyrazole 14 VEGFR-2 Inhibition3.00 1.69 0.076 (Enzyme)High (> 12)
Pyrazolo-Pyrimidine Dual EGFR/HER2 Inhibitor2.8942.797.74High
Celecoxib COX-2 Inhibition25.20> 50.0037.00Low

Note on Selectivity Index (SI): SI is calculated as


. An SI > 10 typically indicates a viable drug candidate with a favorable safety profile.

Key Insight: While Doxorubicin remains potently cytotoxic, it lacks selectivity, leading to high systemic toxicity. Novel pyrazole derivatives (specifically Pyrazolo-pyrimidines and 1,3,4-trisubstituted pyrazoles) often exhibit slightly higher


 values (micromolar range) but significantly improved Selectivity Indices, targeting specific kinase pathways rather than general DNA replication [4, 5].
Mechanistic Profiling: The Dual-Targeting Strategy

The most successful pyrazole derivatives do not act in isolation. They are often designed as Dual-Target Inhibitors , simultaneously blocking angiogenesis (VEGFR) and proliferation (EGFR/CDK). This synergistic blockade prevents the cancer cell from activating compensatory survival pathways.

Figure 1: Mechanism of Action – Dual Kinase Inhibition

The diagram below illustrates how a pyrazole inhibitor intervenes in the EGFR signaling cascade, preventing downstream proliferation markers (ERK/MAPK) and inducing apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor) TK_Domain Tyrosine Kinase Domain (Phosphorylation) EGFR->TK_Domain Activation ATP ATP Molecule ATP->TK_Domain Normal Binding Pyrazole Pyrazole Derivative (Competitive Inhibitor) Pyrazole->TK_Domain Blocks ATP Pocket (Inhibition) RAS RAS Activation TK_Domain->RAS Signal Transduction Apoptosis Apoptosis (Cell Death) TK_Domain->Apoptosis Inhibition Triggers Caspase Cascade RAF RAF Signaling RAS->RAF MEK MEK / ERK Pathway RAF->MEK Proliferation Cell Proliferation MEK->Proliferation Promotes

Caption: Pyrazole derivatives competitively bind to the ATP-binding pocket of the EGFR Tyrosine Kinase domain, halting the RAS/RAF/MEK cascade and triggering apoptosis.

Validated Experimental Workflow: The MTT Assay

To ensure reproducibility and Trustworthiness in your data, the anti-proliferative assessment must follow a self-validating protocol. The MTT assay is the gold standard for high-throughput screening of these derivatives.

Protocol: Colorimetric MTT Viability Assay

Objective: Quantify cell metabolic activity as a proxy for viability.

  • Reagent Preparation (Critical Step):

    • Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL .[4]

    • Validation Check: Filter sterilize (0.22 µm). Store at -20°C in the dark. If the solution turns green/blue, it is oxidized and must be discarded [6].

  • Cell Seeding:

    • Seed cancer cells (MCF-7 or A549) at a density of 1 x 10⁴ cells/well in 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Treat cells with pyrazole derivatives at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls (Self-Validation):

      • Negative Control: 0.5% DMSO (Vehicle).[4][5]

      • Positive Control: Doxorubicin (Standard).[6][7][8]

      • Blank: Media only (no cells) – subtract this background absorbance from all readings.[9]

  • Incubation & Development:

    • Incubate for 48–72 hours.

    • Add 10-20 µL of MTT solution per well. Incubate for 3–4 hours at 37°C.

    • Observation: Look for purple formazan crystals.[4][5][10]

  • Solubilization & Readout:

    • Remove media carefully.[4][9][10] Add 100 µL DMSO (or SDS-DMF buffer) to dissolve crystals.

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Figure 2: Experimental Workflow Logic

This flowchart outlines the critical decision points and validation steps in the assay.

MTT_Workflow Start Start: Cell Seeding (10^4 cells/well) Adhere 24h Incubation (Attachment) Start->Adhere Treat Compound Treatment (Serial Dilutions) Adhere->Treat Control_Check Validation: Include DMSO & Doxorubicin? Treat->Control_Check Incubate_Drug 48-72h Incubation Control_Check->Incubate_Drug Yes Add_MTT Add MTT Reagent (3-4h) Incubate_Drug->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Measure OD 570nm Calculate IC50 Solubilize->Read

Caption: Step-by-step MTT assay workflow emphasizing the mandatory inclusion of vehicle and positive controls for data validity.

Structure-Activity Relationship (SAR) Insights

Expert analysis of the data reveals specific structural motifs that drive potency:

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl , -F , or -NO2 on the phenyl ring attached to the pyrazole core significantly enhance cytotoxicity (lower

    
    ). This is likely due to increased lipophilicity and better fitting into the hydrophobic pockets of target enzymes [1, 2].
    
  • Fused Systems: Fusing the pyrazole ring with pyrimidine (Pyrazolo[3,4-d]pyrimidine) mimics the adenine base of ATP, drastically improving kinase inhibitory potential compared to single-ring pyrazoles [7].

  • Linker Length: The presence of a flexible linker (e.g., urea or amide) between the pyrazole and the terminal aromatic ring often improves binding affinity by allowing the molecule to adopt a favorable conformation within the active site.

References
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH). Available at: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold. MDPI. Available at: [Link]

  • IC50 values of pyrazole derivatives vs doxorubicin. ResearchGate. Available at: [Link][8]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link][11]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Executive Summary: Immediate Action Card Do NOT dispose of this compound down the drain or in general trash. Do NOT treat with bleach (sodium hypochlorite) without specific protocol review; risk of iodine release.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Do NOT dispose of this compound down the drain or in general trash. Do NOT treat with bleach (sodium hypochlorite) without specific protocol review; risk of iodine release.

ParameterDirective
Waste Stream Halogenated Organic Waste (Strict Segregation Required)
Container HDPE or Glass with Teflon-lined cap. Amber glass preferred for solids.
Labeling Must list: "5-Iodo-1-isopropylpyrazole-4-carbaldehyde" AND "Halogenated".
Spill Response Absorb with inert material (Vermiculite/Sand). Do not use sawdust (flammability risk).

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the structural contributors to this compound's hazard profile. This is not just "organic waste"; it is a functionalized heteroaromatic system with specific disposal requirements.

Structural Hazard Analysis
  • Iodine Substituent (C–I): This defines the disposal pathway. Upon incineration, iodine-containing compounds release elemental iodine (

    
    ) or hydrogen iodide (
    
    
    
    ), which are corrosive and toxic. Consequently, this waste stream requires specialized scrubbers at the incineration facility, making it distinct from non-halogenated waste.
  • Aldehyde Group (-CHO): Highly reactive.[1] Aldehydes are potential sensitizers and can undergo autoxidation to carboxylic acids over time. In the presence of strong oxidizers or bases, they can react exothermically.

  • Pyrazole Ring: Nitrogen-rich heterocycles often possess biological activity (toxicity) and thermal stability, requiring high-temperature incineration for complete destruction.

Inferred GHS Classifications (Based on Structural Analogs):

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][4][5]

  • H302: Harmful if swallowed (Acute Toxicity).[5]

Waste Stream Classification Logic

The decision to segregate this chemical is binary and critical. Mixing halogenated waste with non-halogenated waste upgrades the entire container to "Halogenated" status, significantly increasing disposal costs and processing complexity.

DOT Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Liquid BinA Solid Hazardous Waste (Tag: Toxic, Irritant) SolidPath->BinA Pack in wide-mouth jar SolventCheck Solvent Type? LiquidPath->SolventCheck BinB Halogenated Organic Solvent Waste (Tag: Halogenated) SolventCheck->BinB Halogenated (e.g., DCM) BinC Halogenated Organic Solvent Waste (Even if solvent is non-halo) SolventCheck->BinC Non-Halogenated (e.g., MeOH) BinC->BinB Merges into Stream

Figure 1: Decision logic for segregating iodinated pyrazole waste. Note that the presence of the iodine atom forces the liquid waste into the Halogenated stream regardless of the solvent used.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf stocks, surplus dry product, or contaminated solid residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or an amber glass jar. Avoid metal containers due to potential corrosion from iodine off-gassing.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][3][4] Work inside a fume hood.

  • Labeling:

    • Attach the institutional Hazardous Waste Label.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Constituents: "5-Iodo-1-isopropylpyrazole-4-carbaldehyde (100%)".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Mother liquors, extraction layers, or dissolved samples.

  • Segregation: Ensure the receiving carboy is designated for Halogenated Solvents .

    • Why? Even if you dissolved the compound in Methanol (non-halogenated), the solute contains Iodine. The entire mixture must be treated as halogenated.

  • Compatibility Check: Ensure the waste container does not contain strong acids (Nitric acid) or strong oxidizers, which could react with the aldehyde or pyrazole ring.

  • Pouring: Use a funnel in a fume hood. Leave at least 10% headspace in the container to allow for expansion.

  • Logging: Record the volume added on the waste log sheet. Explicitly note "Iodinated organic compounds" if the log allows comments, as this aids the disposal vendor.

Protocol C: Contaminated Consumables

Applicability: Gloves, weighing boats, paper towels, silica gel.

  • Dry Solids: Place in a clear, heavy-duty plastic hazardous waste bag (often red or yellow, depending on facility rules).

  • Sharps: If needles/syringes were used, they go into the Biohazard/Sharps container, but chemical contamination takes precedence if significant. Usually, chemically contaminated sharps go into a specific "Chem-Sharps" bucket.

  • Silica Gel: Silica from flash chromatography containing this compound must be collected as Solid Hazardous Waste , not thrown in the trash.

Spill Response Workflow

Safety First: If the spill involves more than 5g or is outside a fume hood and you feel unsafe, evacuate and call EHS.

DOT Diagram: Emergency Response

SpillResponse Spill Spill Detected Assess Assess: Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain Containment: Circle with absorbent socks PPE->Contain Absorb Absorb: Use Vermiculite or Sand Contain->Absorb Collect Collect: Scoop into Waste Jar Absorb->Collect Clean Decontaminate: Soap & Water Wash Collect->Clean

Figure 2: Operational workflow for small-scale laboratory spills.[3]

Decontamination Note: After scooping up the bulk material, wipe the surface with a soap/water solution. Avoid using bleach (hypochlorite) on the residue, as it may react with the iodine moiety to form iodinated oxidants or release iodine gas.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • PubChem. (n.d.).[5] Compound Summary for Halogenated Pyrazoles (Analogous Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.